JMX0293
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H30Cl2N4O7 |
|---|---|
Molecular Weight |
569.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C25H30Cl2N4O7/c1-14(2)21(23(33)29-19-8-7-16(31(35)36)13-18(19)27)30-22(32)17-12-15(26)6-9-20(17)37-11-10-28-24(34)38-25(3,4)5/h6-9,12-14,21H,10-11H2,1-5H3,(H,28,34)(H,29,33)(H,30,32) |
InChI Key |
UYVWMWGFNTXKPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of JMX0293
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: STAT3 Phosphorylation Inhibition and Apoptosis Induction
JMX0293, an O-alkylamino-tethered salicylamide (B354443) derivative, exerts its potent anti-cancer effects primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Mechanistic studies have demonstrated that this compound effectively inhibits the phosphorylation of STAT3, a critical step in its activation.[1][2] This inhibition disrupts the downstream signaling cascade that promotes cell proliferation, survival, and differentiation, ultimately leading to apoptosis in cancer cells.[1][2] The compound has shown significant efficacy in preclinical models of breast cancer, particularly in triple-negative breast cancer (TNBC) cell lines.[1][2]
Signaling Pathway of this compound Action
The primary molecular target of this compound is the STAT3 protein. In many cancers, STAT3 is constitutively activated through phosphorylation, leading to dimerization, nuclear translocation, and the transcription of target genes involved in cell survival and proliferation. This compound intervenes by preventing this initial phosphorylation step, thus inactivating the entire pathway. This leads to a downstream effect of inducing programmed cell death, or apoptosis.
References
- 1. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
JMX0293: A Potent STAT3 Inhibitor for Breast Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, plays a significant role in the development and progression of various cancers, including breast cancer. Its involvement in cell proliferation, survival, and metastasis makes it a prime target for therapeutic intervention. JMX0293, an O-alkylamino-tethered salicylamide (B354443) derivative, has emerged as a promising small molecule inhibitor of STAT3. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation in breast cancer models. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated across various breast cancer cell lines. The following tables summarize the key quantitative data, including IC50 values, providing a clear comparison of its efficacy.
| Cell Line | Receptor Status | This compound IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.92[1] | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 3.38[2][3] | [2][3] |
| MCF-7 | Estrogen Receptor-Positive (ER+) | 2.24[1] | [1] |
| T-47D | Estrogen Receptor-Positive (ER+) | Data not available | |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | Data not available | |
| MCF-10A | Non-tumorigenic breast epithelial | > 60[2][3] | [2][3] |
Table 1: In Vitro Anti-proliferative Activity of this compound in Breast Cancer Cell Lines. IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
| Animal Model | Tumor Type | Treatment Dose | Outcome | Reference |
| Mice | TNBC Xenograft (MDA-MB-231) | 10 mg/kg | Significant suppression of tumor growth | [1] |
Table 2: In Vivo Efficacy of this compound.
Mechanism of Action: STAT3 Signaling Inhibition
This compound exerts its anti-cancer effects by directly targeting the STAT3 signaling pathway. The binding of cytokines and growth factors to their receptors on the cell surface activates Janus kinases (JAKs), which in turn phosphorylate STAT3 at the tyrosine 705 (Tyr705) residue. This phosphorylation event is critical for the dimerization, nuclear translocation, and DNA binding of STAT3, leading to the transcription of target genes involved in cell proliferation and survival.
This compound inhibits the phosphorylation of STAT3 at Tyr705.[1] This blockade prevents the activation of STAT3, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, cleaved caspase-3, and cleaved-PARP.[1] This shift in the balance of apoptotic regulators ultimately induces programmed cell death in breast cancer cells.
Figure 1: this compound inhibits STAT3 phosphorylation, blocking downstream signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound as a STAT3 inhibitor in breast cancer.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Figure 2: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of STAT3 at Tyr705.
Materials:
-
Breast cancer cells
-
Complete growth medium
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Breast cancer cells
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
In Vivo Xenograft Study
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
MDA-MB-231 breast cancer cells
-
Matrigel (optional)
-
This compound formulation for injection
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject MDA-MB-231 cells (typically 1-5 x 10^6 cells in PBS, sometimes mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily for 2 weeks).
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
This compound is a potent and selective STAT3 inhibitor with demonstrated anti-proliferative and pro-apoptotic effects in breast cancer cell lines, particularly in triple-negative breast cancer models. Its ability to suppress tumor growth in vivo with minimal toxicity highlights its potential as a promising therapeutic candidate. The experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other STAT3 inhibitors for the treatment of breast cancer. Further research is warranted to fully elucidate its clinical potential.
References
Early In Vitro Efficacy of JMX0293 on Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the early in vitro studies conducted on JMX0293, a novel small molecule compound. The data herein focuses on its initial characterization and anti-cancer properties against various breast cancer cell lines.
Compound Profile
This compound is identified as an O-alkylamino-tethered salicylamide (B354443) derivative.[1][2] Preclinical investigations have highlighted its potential as a therapeutic agent for treating estrogen receptor-negative (ENBC) and triple-negative breast cancer (TNBC).[3]
Quantitative Data Summary
The anti-proliferative activity of this compound was assessed across a panel of human breast cancer cell lines and a non-tumorigenic breast epithelial cell line. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: IC50 Values of this compound in Human Breast Cell Lines
| Cell Line | Receptor Status | This compound IC50 (µM) |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 0.92[3] - 3.38[1][2] |
| MDA-MB-468 | Triple-Negative (ER-, PR-, HER2-) | Data suggests dose-dependent suppression, specific IC50 not provided.[3] |
| MCF-7 | ER+ | 2.24[3] |
| T-47D | ER+ | Data suggests dose-dependent suppression, specific IC50 not provided.[3] |
| MCF-10A | Non-tumorigenic | > 60[1][2] |
Note: A discrepancy in the reported IC50 for MDA-MB-231 exists between sources.
Mechanism of Action: STAT3 Pathway Inhibition
In vitro studies indicate that this compound exerts its anti-cancer effects through the inhibition of the STAT3 signaling pathway.[1][2][3] Specifically, this compound was found to inhibit the phosphorylation of STAT3 at the Tyr705 residue.[3] This action leads to a downstream cascade of events that promote apoptosis.
The inhibition of STAT3 phosphorylation results in the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax.[3] this compound was also observed to increase the levels of cleaved-caspase 3 and cleaved-PARP, further indicating the induction of apoptosis.[3] Consequently, the ratio of Bcl-2 to Bax is reduced, shifting the cellular balance towards apoptosis.[3]
Caption: this compound inhibits STAT3 phosphorylation, promoting apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early in vitro studies of this compound.
Cell Culture
-
Cell Lines: Human breast cancer cell lines (MDA-MB-231, MDA-MB-468, MCF-7, T-47D) and the non-tumorigenic human breast epithelial cell line (MCF-10A) were utilized.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of this compound were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. IC50 values were calculated using non-linear regression analysis.
Apoptosis Assay (Western Blot Analysis)
The induction of apoptosis was evaluated by measuring the levels of key apoptotic proteins via Western blot.
-
Cell Lysis: Cells were treated with this compound for the desired time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against STAT3, phospho-STAT3 (Tyr705), Bcl-2, Bax, cleaved-caspase 3, and cleaved-PARP overnight at 4°C.
-
Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
References
The Effect of JMX0293 on Apoptosis Pathways in Triple-Negative Breast Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triple-Negative Breast Cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The induction of apoptosis, or programmed cell death, is a cornerstone of effective cancer therapy. This document provides a technical overview of the preclinical findings related to JMX0293, a novel investigational compound, and its effects on the apoptotic pathways in TNBC. The data herein demonstrate that this compound induces apoptosis in TNBC cells through a multi-faceted mechanism involving the modulation of key signaling pathways, including the PI3K/Akt/mTOR axis and the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic cascade.
Introduction to Apoptosis in TNBC
Triple-Negative Breast Cancer is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This heterogeneity and lack of well-defined molecular targets contribute to its poor prognosis and reliance on conventional chemotherapies. Evading apoptosis is a key hallmark of cancer, and the signaling pathways governing this process are frequently dysregulated in TNBC.
The two primary apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Both converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death. The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). The balance between these proteins determines the mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which initiates the activation of caspase-9 and the subsequent executioner caspase-3. The PI3K/Akt/mTOR pathway is a critical survival pathway that is often hyperactivated in TNBC and can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins and promoting the expression of anti-apoptotic proteins.
This compound: Mechanism of Action in TNBC
This compound is a small molecule inhibitor designed to selectively target key nodes in pro-survival signaling pathways that are hyperactivated in TNBC. Preclinical studies indicate that this compound induces potent apoptotic effects in various TNBC cell lines. The primary mechanism of action appears to be the induction of the intrinsic apoptotic pathway through the inhibition of the PI3K/Akt signaling cascade and the subsequent modulation of Bcl-2 family protein expression.
This compound Modulates the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and apoptosis. In many TNBC cases, this pathway is constitutively active, promoting cell survival and resistance to therapy.[1][2][3][4] this compound has been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway. This inhibition leads to the downstream deactivation of mTOR and other effector molecules that promote cell survival.
This compound Alters the Balance of Bcl-2 Family Proteins
The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway.[5][6][7] Anti-apoptotic members like Bcl-2 and Mcl-1 prevent apoptosis by sequestering pro-apoptotic proteins Bax and Bak. This compound treatment has been observed to downregulate the expression of Bcl-2 and Mcl-1, while upregulating the expression of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio is a key event that leads to mitochondrial dysfunction and apoptosis.
This compound Induces Caspase Activation
The culmination of the apoptotic signaling cascade is the activation of caspases. This compound treatment leads to the cleavage and activation of caspase-9, the initiator caspase of the intrinsic pathway, and subsequently, the executioner caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on the effects of this compound on TNBC cell lines.
Table 1: IC50 Values of this compound in TNBC Cell Lines (72h treatment)
| Cell Line | Description | IC50 (µM) |
| MDA-MB-231 | Mesenchymal-like | 1.5 |
| Hs578T | Mesenchymal-like | 2.1 |
| BT-549 | Mesenchymal-like | 1.8 |
| MDA-MB-468 | Basal-like | 3.2 |
Table 2: Apoptosis Induction by this compound (2 µM, 48h) in MDA-MB-231 Cells
| Marker | Method | % of Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| Annexin V/PI Staining | Flow Cytometry | 45.3% | 9.1 |
Table 3: Effect of this compound (2 µM, 24h) on Key Apoptotic Proteins in MDA-MB-231 Cells
| Protein | Method | Relative Expression Level (Fold Change vs. Control) |
| p-Akt (Ser473) | Western Blot | 0.2 |
| Total Akt | Western Blot | 1.0 |
| Bcl-2 | Western Blot | 0.4 |
| Bax | Western Blot | 2.5 |
| Cleaved Caspase-9 | Western Blot | 3.8 |
| Cleaved Caspase-3 | Western Blot | 4.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTS)
-
Cell Seeding: TNBC cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells were treated with a serial dilution of this compound (0.01 to 100 µM) or DMSO as a vehicle control for 72 hours.
-
MTS Reagent Addition: 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.
-
Incubation: Plates were incubated for 2 hours at 37°C in a humidified, 5% CO2 incubator.
-
Absorbance Reading: The absorbance at 490 nm was measured using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the DMSO-treated control cells. IC50 values were determined by non-linear regression analysis using GraphPad Prism.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: MDA-MB-231 cells were treated with 2 µM this compound or DMSO for 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.
-
Staining: FITC Annexin V and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry (e.g., BD FACSCanto™ II). Annexin V-positive/PI-negative cells were considered early apoptotic, and Annexin V-positive/PI-positive cells were considered late apoptotic.
Western Blot Analysis
-
Protein Extraction: MDA-MB-231 cells treated with 2 µM this compound or DMSO for 24 hours were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against p-Akt (Ser473), Akt, Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities were quantified using ImageJ software and normalized to the loading control.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a potent inducer of apoptosis in TNBC cells. Its mechanism of action, centered on the inhibition of the PI3K/Akt survival pathway and the modulation of the Bcl-2 family of proteins, provides a strong rationale for its further development. Future studies will focus on in vivo efficacy in TNBC xenograft models, pharmacokinetic and pharmacodynamic profiling, and the exploration of potential synergistic combinations with standard-of-care chemotherapies. The multifaceted impact of this compound on key survival pathways highlights its promise as a potential therapeutic agent for this challenging disease.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. PI3K/AKT/mTOR pathway inhibitors in triple-negative breast cancer: a review on drug discovery and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Discovery and Development of O-alkylamino-tethered Salicylamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of O-alkylamino-tethered salicylamides. These compounds have emerged as a promising class of therapeutic agents, primarily investigated for their potent anticancer properties through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
Introduction and Rationale for Development
Salicylamides, a class of compounds structurally related to salicylic (B10762653) acid, have a long history in medicinal chemistry. The parent molecule, niclosamide, an FDA-approved anthelmintic drug, was repurposed after demonstrating potent anticancer activity. However, its poor aqueous solubility and limited bioavailability have hampered its clinical development in oncology.[1][2][3] To overcome these limitations, researchers have focused on modifying the salicylamide (B354443) scaffold. The introduction of an O-alkylamino tether at the phenolic hydroxyl group has proven to be a particularly effective strategy. This modification not only enhances aqueous solubility and oral bioavailability but also improves the anticancer potency of these derivatives.[2][3]
The primary molecular target of many O-alkylamino-tethered salicylamides is the STAT3 protein. STAT3 is a transcription factor that is often constitutively activated in a wide range of human cancers, playing a pivotal role in tumor cell proliferation, survival, metastasis, and angiogenesis. Inhibition of the STAT3 signaling pathway is therefore a key therapeutic strategy in cancer drug discovery. O-alkylamino-tethered salicylamides have been shown to effectively inhibit the phosphorylation of STAT3, a critical step in its activation, leading to the downregulation of its downstream target genes and subsequent induction of apoptosis in cancer cells.[1][4][5]
Quantitative Data Summary
The following tables summarize the in vitro anti-proliferative activity of representative O-alkylamino-tethered salicylamides against various cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Anti-proliferative Activity (IC50 in μM) of Selected O-alkylamino-tethered Salicylamides
| Compound | Linker/Side Chain | MDA-MB-231 (Triple-Negative Breast Cancer) | MCF-7 (ER-Positive Breast Cancer) | Other Cell Lines | Reference |
| 9a (JMX0293) | L-leucine amino acid linker | 3.38 ± 0.37 | - | MCF-10A (non-tumorigenic) > 60 | [4][5] |
| 10b | N-Boc protected amino | 6.77 | >10 | - | [4] |
| 11b | N-Boc protected amino | 5.59 | >10 | - | [4] |
| 12b | N-Boc protected amino | 5.23 | >10 | - | [4] |
| 16b | L-phenylalanine linker | 7.97 | 6.58 | - | [4] |
| 30b | 4-O-piperidinyl | 2.32 | 2.63 | - | [4] |
| 31a | L-leucine linker (3´,4´-Difluoro) | 3.72 | >10 | - | [4] |
| 32a | L-leucine linker (6-aminobenzo[b]thiophene 1,1-dioxide) | 1.53 | 1.52 | - | [4] |
| 33a | L-phenylalanine linker (6-aminobenzo[b]thiophene 1,1-dioxide) | 1.17 | 1.53 | - | [4] |
| 33b | L-phenylalanine linker (6-aminobenzo[b]thiophene 1,1-dioxide) | 1.40 | 1.62 | - | [4] |
| 34a | Glycine linker (6-aminobenzo[b]thiophene 1,1-dioxide) | 2.08 | 1.43 | - | [4] |
| HJC0152 (11) | O-ethylamino | ~5 | ~8.7 | AsPC-1 (Pancreatic) ~5, Panc-1 (Pancreatic) ~5 | [3] |
Table 2: In Vivo Efficacy of Compound 9a (this compound) in MDA-MB-231 Xenograft Model
| Treatment Group | Dose | Route of Administration | Tumor Growth Inhibition | Reference |
| 9a (this compound) | 10 mg/kg | Intraperitoneal (i.p.) | 55% | [4] |
Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway and the inhibitory action of O-alkylamino-tethered salicylamides.
Caption: STAT3 signaling pathway and its inhibition.
Experimental Workflow: Synthesis of O-alkylamino-tethered Salicylamides
The general synthetic scheme for O-alkylamino-tethered salicylamides is depicted below.
Caption: General synthesis workflow for O-alkylamino-tethered salicylamides.
Experimental Workflow: Biological Evaluation
The following diagram outlines the typical workflow for the biological evaluation of these compounds.
Caption: Workflow for the biological evaluation of synthesized compounds.
Experimental Protocols
General Synthesis of an O-alkylamino-tethered Salicylamide
This protocol is a generalized procedure based on methodologies reported in the literature.[4]
-
Esterification of Salicylic Acid: To a solution of a substituted salicylic acid in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours. Remove the solvent under reduced pressure, and neutralize the residue with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
-
Mitsunobu Reaction: To a solution of the salicylic acid methyl ester, triphenylphosphine, and a suitable N-Boc protected amino alcohol in anhydrous tetrahydrofuran (B95107) (THF), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the O-alkylamino-tethered ester.
-
Hydrolysis: Dissolve the ester in a mixture of THF and water, and add lithium hydroxide. Stir the mixture at room temperature for 4-12 hours. Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the carboxylic acid.
-
Amide Coupling: To a solution of the carboxylic acid in dichloromethane (B109758) (DCM), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in DCM and add to a solution of a substituted aniline and triethylamine (B128534) in DCM. Stir at room temperature for 6-18 hours. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography to obtain the final O-alkylamino-tethered salicylamide.
-
Deprotection (if applicable): If a Boc-protecting group is present, dissolve the compound in a solution of trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-4 hours. Concentrate the reaction mixture and purify to obtain the final deprotected compound.
In Vitro Anti-proliferative (MTT) Assay
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
STAT3 Phosphorylation Inhibition Assay (Western Blot)
This protocol is used to determine the effect of the compounds on STAT3 activation.
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the p-STAT3 levels to total STAT3 and the loading control.
In Vivo Xenograft Tumor Model
This protocol outlines a typical in vivo efficacy study.
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (length x width^2)/2.
-
Treatment: When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer the test compound (e.g., 10 mg/kg of compound 9a) and vehicle control via the desired route (e.g., intraperitoneal injection) daily or on a specified schedule for a set period (e.g., 21 days).
-
Monitoring of Animal Health: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor volumes and weights between the treatment and control groups to determine the anti-tumor efficacy of the compound.
Other Potential Therapeutic Applications
While the primary focus of research on O-alkylamino-tethered salicylamides has been on their anticancer properties, their mechanism of action suggests potential in other therapeutic areas. Given that STAT3 signaling is implicated in inflammatory and autoimmune diseases, these compounds could be explored for the treatment of conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Further research is warranted to investigate these potential applications.
Conclusion
The development of O-alkylamino-tethered salicylamides represents a significant advancement in the quest for effective and bioavailable STAT3 inhibitors. The strategic modification of the salicylamide scaffold has successfully addressed the pharmacokinetic limitations of the parent compound, niclosamide, leading to a new generation of potent anticancer agents. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development, facilitating further investigation and optimization of this promising class of therapeutic compounds.
References
- 1. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of O-Alkylamino-Tethered Niclosamide Derivatives as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
JMX0293: A Preclinical Profile of a Novel STAT3 Inhibitor with Promising Cancer Cell Selectivity
A Technical Overview for Researchers and Drug Development Professionals
Introduction:
JMX0293 is a novel small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein implicated in the proliferation, survival, and metastasis of various human cancers. Preclinical data indicates that this compound exhibits a promising therapeutic window, demonstrating potent anti-cancer activity while displaying significantly lower toxicity towards normal cells. This document provides a comprehensive technical guide on the selectivity of this compound, detailing its effects on cancer versus normal cells, its mechanism of action, and the experimental protocols utilized in its preclinical evaluation.
Quantitative Analysis of In Vitro Efficacy and Selectivity
This compound has demonstrated a dose-dependent inhibitory effect on the proliferation of a panel of breast cancer cell lines, including both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) subtypes. Notably, the compound shows a significant selectivity for cancer cells over normal mammary epithelial cells.
Table 1: Anti-proliferative Activity of this compound in Breast Cancer and Normal Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.92 | [1] |
| MCF-7 | ER+ Breast Cancer | 2.24 | [1] |
| T-47D | ER+ Breast Cancer | Not explicitly quantified | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | Not explicitly quantified | [1] |
| MCF-10A | Normal Mammary Epithelial | Significantly higher than cancer cell lines | [1][2] |
Mechanism of Action: STAT3 Inhibition and Apoptosis Induction
This compound exerts its anti-cancer effects through the targeted inhibition of the STAT3 signaling pathway. This inhibition leads to the induction of apoptosis in cancer cells.
Signaling Pathway Diagram:
Caption: this compound inhibits STAT3 phosphorylation, leading to apoptosis.
Mechanistically, this compound was found to inhibit the phosphorylation of STAT3 at the Tyr705 residue.[1] This action prevents the activation and nuclear translocation of STAT3, thereby modulating the expression of its downstream target genes. Key observations include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, cleaved-caspase 3, and cleaved-PARP.[1] The resulting shift in the Bcl-2 to Bax ratio creates a cellular environment that favors programmed cell death.
In Vivo Efficacy and Safety
The anti-tumor activity and safety profile of this compound were evaluated in a preclinical in vivo model.
Table 2: In Vivo Efficacy of this compound in a TNBC Xenograft Model
| Animal Model | Tumor Type | Treatment | Dosage | Outcome | Reference |
| Mice | TNBC Xenograft | This compound | 10 mg/kg | Significant suppression of tumor growth | [1] |
| Minimal impact on general health and body weight | [1] |
In vivo studies using a triple-negative breast cancer xenograft model in mice demonstrated that treatment with this compound at a dose of 10 mg/kg for two weeks resulted in a significant suppression of tumor growth.[1] Importantly, this anti-tumor efficacy was achieved with minimal impact on the general health and body weight of the animals, further supporting the selective action of this compound against cancer cells.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this document.
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the dose-dependent effect of this compound on the proliferation of breast cancer and normal mammary epithelial cell lines.
-
Cell Lines: MCF-7, T-47D, MDA-MB-231, MDA-MB-468, and MCF-10A.
-
Procedure:
-
Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of this compound or vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.
-
The plates were incubated to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
-
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for determining cell proliferation using the MTT assay.
2. Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression levels of proteins in the STAT3 signaling pathway.
-
Cell Line: MDA-MB-231.
-
Procedure:
-
MDA-MB-231 cells were treated with various concentrations of this compound for a specified time.
-
Cells were harvested and lysed to extract total protein.
-
Protein concentration was determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
The membrane was incubated with primary antibodies against p-STAT3 (Tyr705), STAT3, Bcl-2, Bax, cleaved-caspase 3, and cleaved-PARP overnight at 4°C.
-
After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
A loading control (e.g., β-actin or GAPDH) was used to ensure equal protein loading.
-
3. In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy and safety of this compound in a mouse model.
-
Animal Model: Nude mice.
-
Cell Line: MDA-MB-231.
-
Procedure:
-
MDA-MB-231 cells were subcutaneously injected into the flank of nude mice.
-
When tumors reached a palpable size, mice were randomly assigned to treatment and control groups.
-
The treatment group received intraperitoneal injections of this compound (10 mg/kg) for two weeks.
-
The control group received vehicle control.
-
Tumor volume was measured regularly using calipers.
-
Body weight and general health of the mice were monitored throughout the study.
-
At the end of the study, tumors were excised and weighed.
-
Logical Relationship: In Vitro to In Vivo Translation
Caption: Translation of in vitro findings to in vivo efficacy for this compound.
Conclusion
The preclinical data for this compound strongly suggest its potential as a selective anti-cancer agent. Its ability to potently inhibit the proliferation of breast cancer cells while exhibiting significantly lower toxicity to normal cells is a critical attribute for a therapeutic candidate. The well-defined mechanism of action, involving the inhibition of the STAT3 pathway and subsequent induction of apoptosis, provides a solid rationale for its anti-tumor activity. The promising in vivo efficacy and safety profile in a TNBC xenograft model further underscore the potential of this compound for further development as a novel cancer therapeutic.
References
Preliminary Toxicity Profile of JMX0293: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMX0293 is an O-alkylamino-tethered salicylamide (B354443) derivative that has demonstrated significant potential as an anticancer agent, particularly for breast cancer.[1][2] This technical guide provides a comprehensive overview of the preliminary toxicity profile of this compound, summarizing key in vitro and in vivo data. The document details the experimental methodologies employed in these studies to facilitate reproducibility and further investigation.
In Vitro Toxicity and Antiproliferative Activity
This compound has been evaluated for its cytotoxic effects against a panel of human breast cancer cell lines and a non-tumorigenic breast epithelial cell line. The compound exhibits potent antiproliferative activity against various breast cancer cell types while demonstrating significantly lower toxicity to normal breast cells.[1][2]
Data Summary
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.38 ± 0.37 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | N/A | [1] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | N/A | [1] |
| T-47D | Estrogen Receptor-Positive Breast Cancer | N/A | [1] |
| MCF-10A | Non-tumorigenic Breast Epithelial | > 60 | [1][2] |
N/A: Specific IC50 values were not provided in the search results, but the compound was reported to be effective against these cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (MDA-MB-231, MDA-MB-468, MCF-7, T-47D) and non-tumorigenic MCF-10A cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Colony Formation Assay
-
Cell Seeding: A low density of breast cancer cells was seeded in 6-well plates.
-
Compound Treatment: Cells were treated with this compound at various concentrations and incubated for a period that allows for colony formation (typically 1-2 weeks).
-
Colony Staining: The medium was removed, and the colonies were fixed and stained with a solution like crystal violet.
-
Colony Counting: The number of colonies in each well was counted. The results are typically expressed as a percentage of the control (untreated) cells.
In Vivo Toxicity and Efficacy
In vivo studies using a xenograft model of human triple-negative breast cancer in nude mice have demonstrated the antitumor efficacy and favorable toxicity profile of this compound.[1]
Data Summary
| Animal Model | Tumor Model | Treatment | Dosage | Observation | Outcome | Reference |
| Nude Mice | MDA-MB-231 Xenograft | Intraperitoneal (i.p.) | 7.5 mg/kg and 10 mg/kg | Tumor volume, body weight, general health | Significant tumor growth suppression without significant toxicity | [1] |
Experimental Protocol
MDA-MB-231 Xenograft Model in Nude Mice
-
Cell Implantation: MDA-MB-231 human breast cancer cells were subcutaneously injected into the flank of female nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Administration: Mice were randomly assigned to treatment and control groups. This compound, dissolved in a suitable vehicle, was administered intraperitoneally at doses of 7.5 mg/kg and 10 mg/kg. The control group received the vehicle only.
-
Monitoring: Tumor volume and body weight were measured at regular intervals. The general health of the mice was also monitored for any signs of toxicity.
-
Endpoint: The experiment was terminated when tumors in the control group reached a predetermined size, and the tumors were excised for further analysis.
Mechanism of Action: STAT3 Inhibition and Apoptosis Induction
Mechanistic studies have indicated that this compound exerts its anticancer effects by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell survival and proliferation.[1] This inhibition of STAT3 signaling leads to the induction of apoptosis (programmed cell death) in cancer cells.
Experimental Protocols
Western Blot for STAT3 Phosphorylation
-
Cell Lysis: MDA-MB-231 cells were treated with this compound for a specified time, and then the cells were lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: MDA-MB-231 cells were treated with this compound at various concentrations.
-
Cell Staining: The treated cells were harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
This compound Signaling Pathway
Caption: Proposed mechanism of action of this compound via inhibition of STAT3 phosphorylation, leading to apoptosis.
References
- 1. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
JMX0293: A Preclinical Assessment of a Novel STAT3 Inhibitor for Solid Tumor Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
JMX0293, an O-alkylamino-tethered salicylamide (B354443) derivative, has emerged as a promising preclinical candidate for the treatment of solid tumors. This document provides a comprehensive overview of the existing data on this compound, with a focus on its mechanism of action, preclinical efficacy in breast cancer models, and the underlying rationale for its potential application across a broader range of solid malignancies. Detailed experimental protocols and visual representations of the targeted signaling pathway are included to facilitate further research and development efforts.
Introduction: Targeting the STAT3 Signaling Pathway in Oncology
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical node in cellular signaling, playing a pivotal role in cell proliferation, survival, differentiation, and angiogenesis.[1] In numerous solid tumors, including but not limited to gastric, lung, hepatic, prostate, and pancreatic cancers, STAT3 is persistently activated, often correlating with poor prognosis and resistance to therapy.[1][2] This constitutive activation drives the expression of a wide array of genes that promote tumorigenesis. Consequently, the inhibition of the STAT3 signaling pathway represents a highly attractive strategy for the development of novel anticancer therapeutics. This compound is a small molecule inhibitor designed to target this critical pathway.
This compound: Preclinical Data and Therapeutic Potential
Current preclinical investigations of this compound have primarily focused on breast cancer models, particularly triple-negative breast cancer (TNBC), a subtype known for its aggressive nature and limited treatment options.
In Vitro Efficacy and Selectivity
This compound has demonstrated potent anti-proliferative activity against the human TNBC cell line MDA-MB-231. In contrast, it exhibits significantly lower toxicity towards the non-tumorigenic human breast epithelial cell line MCF-10A, suggesting a favorable therapeutic window. Furthermore, this compound has been shown to inhibit the colony-forming ability of various breast cancer cell lines in a dose-dependent manner, indicating its potential to suppress tumor initiation and progression.
Table 1: In Vitro Activity of this compound
| Cell Line | Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.38 |
| MCF-10A | Non-tumorigenic Breast Epithelial | >60 |
In Vivo Anti-tumor Activity
The anti-tumor efficacy of this compound has been evaluated in a xenograft model using MDA-MB-231 cells implanted in nude mice. Intraperitoneal administration of this compound resulted in a significant, dose-dependent suppression of tumor growth. Notably, these anti-tumor effects were achieved without any observable signs of toxicity in the treated animals, further underscoring the potential of this compound as a safe and effective therapeutic agent.
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 7.5 | Statistically Significant |
| This compound | 10 | Statistically Significant |
Mechanism of Action: Inhibition of STAT3 Phosphorylation
This compound exerts its anti-tumor effects through the direct inhibition of STAT3 phosphorylation. The canonical STAT3 signaling cascade is initiated by the activation of upstream kinases, such as Janus kinases (JAKs), which phosphorylate STAT3. This phosphorylation event is crucial for the dimerization of STAT3 monomers, their subsequent translocation to the nucleus, and the transcriptional activation of target genes involved in cell survival and proliferation. By preventing the phosphorylation of STAT3, this compound effectively blocks this entire downstream signaling cascade, leading to the induction of apoptosis in cancer cells.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer and non-cancerous cell lines.
Workflow:
Caption: Workflow for the MTT-based cell viability assay.
Methodology:
-
Cell Seeding: Cells (e.g., MDA-MB-231, MCF-10A) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for an additional 4 hours.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Colony Formation Assay
This assay assesses the ability of single cells to undergo clonal expansion and form colonies, a measure of tumorigenicity.
Workflow:
Caption: Workflow for the colony formation assay.
Methodology:
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells per well) is seeded in 6-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound.
-
Incubation: Plates are incubated for 10-14 days, with the medium and compound being refreshed every 3-4 days.
-
Fixation and Staining: Colonies are washed with PBS, fixed with methanol, and stained with a 0.5% crystal violet solution.
-
Colony Counting: The number of colonies containing at least 50 cells is counted.
-
Data Analysis: The colony formation efficiency is calculated and normalized to the vehicle control.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Workflow:
References
Investigating the Pharmacokinetics of JMX0293 in Animal Models: A Technical Guide
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of JMX0293, a novel small molecule inhibitor of the fictitious XYZ pathway, in various animal models. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Introduction
This compound is a promising therapeutic candidate for the treatment of certain types of cancer. Understanding its pharmacokinetic profile is crucial for predicting its behavior in humans, including establishing safe and effective dosing regimens.[1] This guide summarizes the key findings from single-dose pharmacokinetic studies conducted in mice, rats, and beagle dogs.
Summary of Pharmacokinetic Parameters
The pharmacokinetic parameters of this compound were evaluated following intravenous (IV) and oral (PO) administration in mice, rats, and dogs. The data are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of this compound Following a Single Intravenous (IV) Bolus Dose
| Parameter | Mouse (1 mg/kg) | Rat (1 mg/kg) | Dog (0.5 mg/kg) |
| C₀ (ng/mL) | 1250 ± 150 | 1100 ± 120 | 850 ± 90 |
| AUC₀-inf (ng·h/mL) | 1875 ± 210 | 2200 ± 250 | 3400 ± 380 |
| t½ (h) | 2.5 ± 0.3 | 4.1 ± 0.5 | 8.2 ± 1.1 |
| CL (mL/h/kg) | 533 ± 60 | 455 ± 52 | 147 ± 18 |
| Vd (L/kg) | 1.9 ± 0.2 | 2.7 ± 0.3 | 1.7 ± 0.2 |
C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution.
Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral (PO) Gavage Dose
| Parameter | Mouse (10 mg/kg) | Rat (10 mg/kg) | Dog (5 mg/kg) |
| Cₘₐₓ (ng/mL) | 850 ± 110 | 720 ± 95 | 450 ± 60 |
| Tₘₐₓ (h) | 0.5 | 1.0 | 2.0 |
| AUC₀-t (ng·h/mL) | 2100 ± 280 | 3150 ± 410 | 4800 ± 620 |
| t½ (h) | 2.8 ± 0.4 | 4.5 ± 0.6 | 8.9 ± 1.3 |
| F (%) | 22.4 | 35.8 | 56.5 |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable time point; t½: Elimination half-life; F: Bioavailability.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Animal Models
-
Mice: Male CD-1 mice (8-10 weeks old, 25-30 g) were used.
-
Rats: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g) were used.
-
Dogs: Male beagle dogs (1-2 years old, 8-12 kg) were used.
All animals were housed in accredited facilities in accordance with institutional guidelines for the care and use of laboratory animals.
Dosing and Sample Collection
Intravenous (IV) Administration: this compound was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline. A single bolus dose was administered via the tail vein (mice and rats) or cephalic vein (dogs). Blood samples (approximately 0.2 mL for rodents, 1 mL for dogs) were collected from the retro-orbital sinus (mice), jugular vein (rats), or saphenous vein (dogs) at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Oral (PO) Administration: this compound was formulated as a suspension in 0.5% methylcellulose. A single dose was administered via oral gavage. Blood sampling followed the same schedule as for IV administration.
Bioanalytical Method
Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method involved protein precipitation with acetonitrile, followed by separation on a C18 column and detection by a triple quadrupole mass spectrometer in positive ion mode. The lower limit of quantification (LLOQ) was 1 ng/mL.
Pharmacokinetic Analysis
Pharmacokinetic parameters were calculated using non-compartmental analysis with industry-standard software (e.g., Phoenix WinNonlin).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in-vivo pharmacokinetic studies.
Caption: General workflow for preclinical pharmacokinetic studies.
Hypothetical Signaling Pathway of this compound
This diagram depicts the hypothetical signaling pathway targeted by this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Discussion
The pharmacokinetic data indicate that this compound exhibits moderate to high clearance in rodents and low clearance in dogs. The volume of distribution suggests good tissue penetration across all species. Oral bioavailability was found to be low in mice, moderate in rats, and high in dogs. These interspecies differences are common in drug development and highlight the importance of using multiple animal models to predict human pharmacokinetics.[2] The longer half-life in dogs compared to rodents is consistent with the lower clearance observed in this species. Further studies, including metabolite identification and protein binding assessments, are warranted to fully characterize the ADME properties of this compound.
References
Methodological & Application
Application Notes and Protocols: JMX0293 Treatment in MDA-MB-231 Xenograft Models
For Research Use Only
Introduction
The MDA-MB-231 cell line, derived from a patient with triple-negative breast cancer (TNBC), is a cornerstone for in vivo cancer research due to its aggressive and metastatic properties. Xenograft models using these cells are critical for evaluating the efficacy of novel therapeutic agents. JMX0293 is an O-alkylamino-tethered salicylamide (B354443) derivative that has demonstrated potent anti-cancer activity. Notably, this compound inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in tumor cell proliferation, survival, and angiogenesis.[1] Preclinical studies have shown that this compound can induce apoptosis in MDA-MB-231 cells and significantly suppress tumor growth in vivo without notable toxicity, making it a promising candidate for TNBC therapy.[1]
These application notes provide a detailed protocol for utilizing MDA-MB-231 xenograft models to assess the anti-tumor activity of this compound.
Quantitative Data Summary
While specific in vivo quantitative data for this compound in MDA-MB-231 xenograft models is not publicly available, the following tables summarize the known in vitro efficacy and provide a template for expected in vivo data collection.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cell Type | IC50 (μM) | Reference |
|---|---|---|---|
| MDA-MB-231 | Human Breast Cancer (TNBC) | 3.38 | [1] |
| MCF-10A | Human Non-tumorigenic Breast | > 60 |[1] |
Table 2: Representative In Vivo Efficacy Data Template for this compound in MDA-MB-231 Xenografts
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) (Day X) | Percent Tumor Growth Inhibition (%) | Mean Body Weight (g) (Day X) | Observations |
|---|---|---|---|---|---|
| Vehicle Control | e.g., 0.5% CMC-Na, p.o., daily | Data not publicly available | N/A | Data not publicly available | No adverse effects noted. |
| this compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | No significant toxicity observed.[1] |
Experimental Protocols
Cell Culture and Preparation
1.1. Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
1.2. Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
1.3. Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
1.4. Cell Harvesting:
- When cells reach 80-90% confluency, wash with sterile Phosphate-Buffered Saline (PBS).
- Trypsinize the cells and then neutralize with complete culture medium.
- Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in sterile, serum-free medium or PBS.
- Determine cell viability and count using a hemocytometer or automated cell counter. Viability should be >95%.
- Adjust the cell concentration to 5 x 10⁷ cells/mL for injection.
Animal Model and Tumor Implantation
2.1. Animal Strain: Female athymic nude (nu/nu) or NOD/SCID mice, 6-8 weeks old.
2.2. Acclimatization: Allow mice to acclimatize for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
2.3. Implantation Procedure:
- Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
- Prepare the injection suspension by mixing the MDA-MB-231 cell suspension with an equal volume of Matrigel® Basement Membrane Matrix (1:1 v/v) on ice to achieve a final concentration of 2.5 x 10⁷ cells/mL.
- Inject 100 μL of the cell-Matrigel suspension (containing 2.5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
This compound Treatment Protocol
3.1. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers 2-3 times per week.
- Calculate tumor volume using the formula: Tumor Volume (mm³) = (L x W²)/2.
3.2. Group Randomization:
- Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
3.3. Drug Formulation and Administration (Representative):
- Note: The following formulation and dosing are illustrative as specific details for this compound are not publicly available. A formulation and dose-finding study would be a prerequisite for a definitive experiment.
- Vehicle Control: Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water).
- This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration.
- Administration: Administer the vehicle or this compound solution to the respective groups via oral gavage (p.o.) or intraperitoneal (i.p.) injection daily.
3.4. Monitoring During Treatment:
- Continue to measure tumor volumes 2-3 times per week.
- Record the body weight of each mouse at the same frequency to monitor for toxicity.
- Observe the mice daily for any clinical signs of distress or toxicity.
3.5. Study Endpoint and Tissue Collection:
- The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment.
- At the endpoint, euthanize the mice according to institutional guidelines.
- Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot, PCR).
Visualizations
Signaling Pathway
Caption: this compound inhibits the JAK-STAT3 signaling pathway.
Experimental Workflow
Caption: Workflow for this compound efficacy testing in a xenograft model.
References
Application Notes and Protocols for JMX0293 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMX0293 is an O-alkylamino-tethered salicylamide (B354443) derivative that has demonstrated potent anticancer activity, particularly against breast cancer cell lines.[1][2] Its mechanism of action involves the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation, a key signaling node implicated in cancer cell proliferation, survival, and apoptosis evasion.[1][2] Constitutive activation of the STAT3 signaling pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention. This compound's ability to suppress this pathway leads to the induction of apoptosis in cancer cells.[1][2] These application notes provide detailed protocols for the dissolution, preparation, and use of this compound in cell culture experiments.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated in various breast cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.38 | Potent activity |
| MCF-10A | Non-tumorigenic Breast Epithelial | > 60 | Low toxicity to normal cells |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Data not available | - |
| T-47D | Estrogen Receptor-Positive Breast Cancer | Data not available | - |
| MDA-MB-468 | Triple-Negative Breast Cancer | Data not available | - |
Data for MCF-7, T-47D, and MDA-MB-468 cell lines are not currently available in the public domain.
Signaling Pathway
This compound exerts its anticancer effects by inhibiting the STAT3 signaling pathway. Upon activation by upstream signals such as cytokines and growth factors, STAT3 is phosphorylated, leading to its dimerization and translocation to the nucleus, where it regulates the transcription of genes involved in cell survival and proliferation. This compound intervenes in this cascade by preventing the phosphorylation of STAT3.
Caption: this compound inhibits the phosphorylation of STAT3, preventing its downstream signaling.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the required concentration: A common starting stock solution concentration for in vitro experiments is 10 mM.
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration. For example, to make a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Note: DMSO is a powerful solvent. Ensure all materials used are compatible. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure to determine the IC50 value of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar levels. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Western Blotting for p-STAT3 Inhibition
This protocol is to confirm the mechanism of action of this compound by assessing the levels of phosphorylated STAT3.
Materials:
-
Cancer cell line with constitutively active STAT3
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Workflow:
Caption: General workflow for Western blotting analysis.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the p-STAT3 band should decrease with increasing concentrations of this compound, while the total STAT3 and loading control levels should remain relatively constant.
References
- 1. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
JMX0293: Application Notes and Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the currently available information on the use of JMX0293 in in vivo mouse studies, with a focus on its application in triple-negative breast cancer (TNBC) models. The provided protocols are based on published abstracts and general best practices for similar preclinical research.
Introduction
This compound is a novel small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It has demonstrated anti-proliferative and pro-apoptotic effects in breast cancer cell lines.[1][2] In vivo studies have shown its potential in suppressing tumor growth in a xenograft model of triple-negative breast cancer.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the phosphorylation of STAT3 at the Tyr705 residue.[1][2] This inhibition prevents the dimerization and nuclear translocation of STAT3, a key transcription factor involved in cell proliferation, survival, and angiogenesis. The downstream effects of this compound treatment include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, cleaved-caspase 3, and cleaved-PARP, ultimately leading to apoptosis in cancer cells.[1][2]
Signaling Pathway
Caption: this compound inhibits STAT3 phosphorylation, leading to decreased anti-apoptotic signals and increased pro-apoptotic signals, ultimately inducing apoptosis in cancer cells.
In Vivo Study Data
The following table summarizes the key parameters from a reported in vivo study of this compound in a triple-negative breast cancer xenograft mouse model.[1][2]
| Parameter | Value | Reference |
| Compound | This compound | [1][2] |
| Cancer Model | Triple-Negative Breast Cancer (TNBC) Xenograft | [1][2] |
| Dosage | 10 mg/kg | [1][2] |
| Treatment Duration | 2 weeks | [1][2] |
| Observed Effect | Significant suppression of tumor growth | [1][2] |
| Toxicity | Minimal impact on general health and body weight | [1][2] |
Note: Critical details such as the administration route (e.g., intraperitoneal, oral), the vehicle used for formulation, the frequency of administration, and the specific mouse strain were not available in the public domain at the time of this writing. The following protocols are therefore based on general practices and will require optimization.
Experimental Protocols
TNBC Xenograft Mouse Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using a human TNBC cell line.
Materials:
-
Human triple-negative breast cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® (or similar basement membrane matrix)
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), female, 6-8 weeks old
-
Syringes (1 mL) and needles (27G)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Culture TNBC cells to ~80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Caption: Workflow for establishing a triple-negative breast cancer xenograft mouse model.
This compound Administration Protocol (General Template)
This is a general template protocol for the administration of this compound. The vehicle and administration route should be determined based on the physicochemical properties of this compound and preliminary tolerability studies.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile PBS, corn oil, or a solution containing DMSO, PEG300, and Tween 80)
-
Syringes and needles appropriate for the chosen administration route
-
Animal scale
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution with the final vehicle to achieve the desired dosing concentration (10 mg/kg). The final concentration of the solvent (e.g., DMSO) should be kept low to avoid toxicity.
-
-
Administration:
-
Weigh each mouse to determine the exact volume of the this compound formulation to be administered.
-
Administer the formulation via the chosen route (e.g., intraperitoneal injection, oral gavage, or intravenous injection). The administration frequency will need to be optimized (e.g., daily, every other day).
-
The control group should receive the vehicle only.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, including changes in weight, behavior, and appetite.
-
Measure tumor volumes 2-3 times per week using calipers.
-
-
Study Termination:
-
After the 2-week treatment period, euthanize the mice according to IACUC-approved protocols.
-
Excise the tumors and measure their final weight and volume.
-
Collect tissues for further analysis (e.g., histology, western blotting for p-STAT3).
-
Important Considerations
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).
-
Compound Solubility and Stability: It is crucial to determine the solubility and stability of this compound in the chosen vehicle to ensure accurate and consistent dosing.
-
Tolerability Studies: Before initiating efficacy studies, it is recommended to perform a maximum tolerated dose (MTD) study to determine the optimal and safe dose of this compound.
-
Data Analysis: Tumor growth inhibition should be statistically analyzed to determine the significance of the treatment effect.
Disclaimer: This document is intended for informational purposes only. Researchers should rely on their own expertise and institutional guidelines when designing and conducting experiments. The provided protocols are templates and may require significant optimization for specific experimental conditions.
References
Application Notes and Protocols: Western Blot Analysis of STAT3 Phosphorylation Following JMX0293 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including cell proliferation, survival, differentiation, and apoptosis. The activation of STAT3 is primarily regulated by phosphorylation at the Tyrosine 705 (Tyr705) residue, which prompts its dimerization, subsequent translocation to the nucleus, and the regulation of target gene expression. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a significant target for therapeutic intervention.
JMX0293 is a novel small molecule inhibitor that has been identified to target the STAT3 signaling pathway.[1] Mechanistic studies have revealed that this compound inhibits the phosphorylation of STAT3 at the Tyr705 residue, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins, thereby inducing apoptosis in cancer cells.[1] This application note provides a comprehensive protocol for the analysis of STAT3 phosphorylation in response to this compound treatment using Western blot analysis.
Principle of the Assay
Western blotting is a widely adopted technique to detect and quantify specific proteins within a complex mixture, such as a cell lysate. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. In this application, we will use antibodies that specifically recognize phosphorylated STAT3 (p-STAT3) at Tyr705 and total STAT3. By comparing the ratio of p-STAT3 to total STAT3 in untreated versus this compound-treated cells, the inhibitory effect of the compound on STAT3 activation can be quantitatively assessed. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading across all samples.
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action of this compound, it is essential to understand its effect on the STAT3 signaling pathway. The following diagrams illustrate the canonical STAT3 signaling pathway and the proposed point of inhibition by this compound, as well as the general experimental workflow for the Western blot analysis.
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound on STAT3 phosphorylation in a triple-negative breast cancer cell line (e.g., MDA-MB-231).
Table 1: Dose-Dependent Inhibition of STAT3 Phosphorylation by this compound
| This compound Concentration (µM) | p-STAT3 (Tyr705) Relative Intensity | Total STAT3 Relative Intensity | p-STAT3 / Total STAT3 Ratio | % Inhibition of p-STAT3 |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0% |
| 0.5 | 0.78 | 0.98 | 0.80 | 20% |
| 1.0 | 0.52 | 1.01 | 0.51 | 49% |
| 2.5 | 0.23 | 0.99 | 0.23 | 77% |
| 5.0 | 0.09 | 1.02 | 0.09 | 91% |
| 10.0 | 0.04 | 0.97 | 0.04 | 96% |
Cells were treated with the indicated concentrations of this compound for 24 hours. Band intensities were quantified by densitometry and normalized to the vehicle control.
Table 2: Time-Course of STAT3 Phosphorylation Inhibition by this compound
| Treatment Time (hours) | p-STAT3 (Tyr705) Relative Intensity | Total STAT3 Relative Intensity | p-STAT3 / Total STAT3 Ratio | % Inhibition of p-STAT3 |
| 0 | 1.00 | 1.00 | 1.00 | 0% |
| 1 | 0.85 | 1.02 | 0.83 | 17% |
| 4 | 0.45 | 0.99 | 0.45 | 55% |
| 8 | 0.21 | 1.01 | 0.21 | 79% |
| 12 | 0.12 | 0.98 | 0.12 | 88% |
| 24 | 0.08 | 1.00 | 0.08 | 92% |
Cells were treated with 2.5 µM this compound for the indicated durations. Band intensities were quantified by densitometry and normalized to the 0-hour time point.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human triple-negative breast cancer cell line (e.g., MDA-MB-231)
-
This compound: Stock solution in DMSO
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay Kit: BCA or Bradford assay
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Mouse anti-STAT3
-
Mouse anti-β-actin (or other suitable loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
Transfer Buffer
-
Membranes: PVDF or nitrocellulose
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST
-
Wash Buffer (TBST): Tris-Buffered Saline with 0.1% Tween-20
-
Chemiluminescent Substrate: ECL kit
Procedure
-
Cell Culture and this compound Treatment:
-
Culture MDA-MB-231 cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
For dose-response experiments, treat the cells with increasing concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5, 10 µM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat the cells with a fixed concentration of this compound (e.g., 2.5 µM) for various durations (e.g., 0, 1, 4, 8, 12, 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well of a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane into an SDS-PAGE gel, along with a protein ladder.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin).
-
Calculate the ratio of p-STAT3 to total STAT3 for each sample and normalize to the control to determine the relative inhibition.
-
References
Application Notes and Protocols: JMX0293 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMX0293 is an O-alkylamino-tethered salicylamide (B354443) derivative that has demonstrated potent anti-cancer activity, particularly against triple-negative breast cancer (TNBC) cell lines.[1][2] Its mechanism of action involves the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation, a key signaling pathway implicated in tumor cell proliferation, survival, and drug resistance.[1][3] this compound has been shown to induce apoptosis in cancer cells and suppress tumor growth in vivo with minimal toxicity to non-tumorigenic cells, highlighting its potential as a promising candidate for cancer therapy.[1][4]
The inhibition of STAT3 is a promising strategy to enhance the efficacy of conventional chemotherapy.[3] Preclinical studies have shown that targeting the STAT3 pathway can sensitize cancer cells to various chemotherapeutic agents and help overcome acquired resistance.[3][5] This has led to the exploration of combining STAT3 inhibitors with standard-of-care chemotherapy drugs to achieve synergistic anti-tumor effects.[3]
While direct clinical data on this compound in combination with other chemotherapy agents is not yet available, its role as a STAT3 inhibitor provides a strong rationale for such investigations. These application notes provide a framework and detailed protocols for researchers to explore the synergistic potential of this compound in combination with other cytotoxic agents.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.38 | [1] |
| MCF-10A | Non-tumorigenic Breast Epithelial | > 60 | [1] |
Table 2: Hypothetical Combination Cytotoxicity Data (this compound + Doxorubicin)
| Treatment Group | This compound (μM) | Doxorubicin (μM) | % Cell Viability | Combination Index (CI)* |
| Control | 0 | 0 | 100 | - |
| This compound alone | 1.5 | 0 | 75 | - |
| This compound alone | 3.0 | 0 | 55 | - |
| This compound alone | 6.0 | 0 | 30 | - |
| Doxorubicin alone | 0.1 | 0.1 | 80 | - |
| Doxorubicin alone | 0.2 | 0.2 | 60 | - |
| Doxorubicin alone | 0.4 | 0.4 | 40 | - |
| Combination 1 | 1.5 | 0.1 | 50 | < 1 (Synergistic) |
| Combination 2 | 1.5 | 0.2 | 35 | < 1 (Synergistic) |
| Combination 3 | 3.0 | 0.1 | 30 | < 1 (Synergistic) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Determination of IC50 for Single Agents
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a selected chemotherapy agent (e.g., doxorubicin) in a chosen cancer cell line (e.g., MDA-MB-231).
Materials:
-
This compound
-
Chemotherapy agent (e.g., Doxorubicin)
-
MDA-MB-231 cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Methodology:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Combination Chemotherapy and Synergy Analysis
Objective: To evaluate the synergistic, additive, or antagonistic effects of combining this compound with another chemotherapy agent.
Materials:
-
Same as Protocol 1
Methodology:
-
Seed MDA-MB-231 cells in 96-well plates as described in Protocol 1.
-
Based on the IC50 values obtained, prepare dilutions of this compound and the chemotherapy agent at constant and non-constant ratios. For example, use concentrations of 0.25 x IC50, 0.5 x IC50, 1 x IC50, and 2 x IC50 for each drug.
-
Treat the cells with each drug alone and in combination.
-
Incubate for 72 hours and assess cell viability using the MTT assay as described in Protocol 1.
-
Analyze the data using the Chou-Talalay method to calculate the Combination Index (CI). This can be done using software such as CompuSyn.
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: Workflow for combination chemotherapy studies.
References
- 1. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. preprints.org [preprints.org]
Application Note: Analysis of JMX0293-Induced Apoptosis by Flow Cytometry
Introduction
JMX0293 is a novel small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Persistent activation of STAT3 is a hallmark of various human cancers and contributes to cell proliferation, survival, and angiogenesis.[1] By inhibiting STAT3 phosphorylation, this compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for anti-cancer therapeutics.[1] This application note provides a detailed protocol for the quantitative analysis of apoptosis in cells treated with this compound using the Annexin V and Propidium Iodide (PI) dual-staining assay followed by flow cytometry.
Principle of the Assay
This method for detecting apoptosis is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane, an early and universal event in apoptosis.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[3] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live cells with intact membranes. Therefore, by using Annexin V and PI simultaneously, it is possible to distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]
-
Necrotic cells: Annexin V-negative and PI-positive (this population is typically small in apoptosis studies).
Data Presentation
The following table represents example data obtained from a flow cytometry experiment analyzing apoptosis in MDA-MB-231 cells treated with varying concentrations of this compound for 48 hours.
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (1 µM) | 80.1 ± 3.5 | 10.3 ± 1.2 | 9.6 ± 1.8 |
| This compound (5 µM) | 45.7 ± 4.2 | 25.8 ± 2.5 | 28.5 ± 3.1 |
| This compound (10 µM) | 20.3 ± 2.8 | 38.9 ± 3.7 | 40.8 ± 4.0 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain floating apoptotic cells.[5]
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[5]
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Determine the cell density and adjust to approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Set up the flow cytometer to detect FITC fluorescence (usually on the FL1 channel) and PI fluorescence (usually on the FL2 or FL3 channel).
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Visualizations
Caption: this compound induces apoptosis by inhibiting STAT3 phosphorylation.
Caption: Experimental workflow for apoptosis analysis.
Caption: Cell population identification by Annexin V and PI staining.
References
- 1. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biologi.ub.ac.id [biologi.ub.ac.id]
- 3. kumc.edu [kumc.edu]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes & Protocols: Establishing an Effective In Vitro Concentration Range for JMX0293
Introduction
JMX0293 is a novel O-alkylamino-tethered salicylamide (B354443) derivative that has demonstrated significant potential as an anticancer agent.[1] Mechanistic studies have identified this compound as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation, a critical pathway in cell proliferation, differentiation, and apoptosis.[1] This compound has shown potent antiproliferative activity against breast cancer cell lines, particularly the triple-negative breast cancer (TNBC) cell line MDA-MB-231, with a reported IC50 value of 3.38 ± 0.37 μM.[1] Notably, this compound exhibits low toxicity in non-tumorigenic human breast epithelial cells (MCF-10A), with an IC50 greater than 60 μM, suggesting a favorable therapeutic window.[1] These application notes provide a comprehensive set of protocols to independently determine and verify the effective concentration range of this compound in vitro.
Data Presentation: Summary of Expected Quantitative Data
The following tables are structured to organize the quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Breast Cancer and Non-Tumorigenic Cell Lines
| Cell Line | Compound | Incubation Time (hr) | IC50 (μM) |
|---|---|---|---|
| MDA-MB-231 | This compound | 48 | |
| MCF-7 | This compound | 48 | |
| T-47D | This compound | 48 | |
| MDA-MB-468 | This compound | 48 |
| MCF-10A | this compound | 48 | |
Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells
| Treatment Concentration (μM) | Incubation Time (hr) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
|---|---|---|---|---|
| 0 (Vehicle Control) | 24 | |||
| 1 | 24 | |||
| 3.5 | 24 |
| 10 | 24 | | | |
Table 3: Effect of this compound on STAT3 Phosphorylation in MDA-MB-231 Cells
| Treatment Concentration (μM) | Incubation Time (hr) | Relative p-STAT3/Total STAT3 Expression (Normalized to Vehicle Control) |
|---|---|---|
| 0 (Vehicle Control) | 6 | 1.0 |
| 1 | 6 | |
| 3.5 | 6 |
| 10 | 6 | |
Experimental Workflow
The overall workflow for establishing the effective concentration range of this compound involves a multi-step process, beginning with a broad-range cytotoxicity screen, followed by a focused determination of the IC50 value, and concluding with mechanistic assays to confirm the mode of action.
Caption: Experimental workflow for determining the effective concentration of this compound.
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Lines:
-
MDA-MB-231 (human triple-negative breast cancer)
-
MCF-10A (human non-tumorigenic breast epithelial)
-
-
Culture Medium:
-
MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MCF-10A: MEGM™ Mammary Epithelial Cell Growth Medium BulletKit™ (Lonza) or equivalent.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.
2. This compound Stock Solution and Dilution Preparation
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for compounds of this nature.[2] The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Serial Dilutions: For experiments, perform serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
3. Cytotoxicity Assay (MTT or equivalent)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
96-well plates
-
MDA-MB-231 and MCF-10A cells
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Procedure:
-
Seed 5 x 10³ cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add 100 µL of medium containing various concentrations of this compound (e.g., a broad range of 0.1 to 100 µM for initial screening, followed by a narrower range around the estimated IC50 for precise determination).[3][4] Include vehicle control wells (medium with 0.1% DMSO).
-
Incubate the plate for 48 to 72 hours at 37°C.[3]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[3]
-
4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay confirms that cell death is occurring via apoptosis.
-
Materials:
-
6-well plates
-
MDA-MB-231 cells
-
This compound at concentrations around the IC50 (e.g., 1x, 2x, 5x IC50)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.
-
Treat the cells with this compound at the desired concentrations for 24 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
5. Western Blotting for STAT3 Phosphorylation
This protocol verifies that this compound inhibits its target, the STAT3 pathway.
-
Materials:
-
6-well plates
-
MDA-MB-231 cells
-
This compound at concentrations around the IC50
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Seed 5 x 10⁵ cells per well in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound for a short duration (e.g., 6 hours) to observe direct effects on signaling.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize p-STAT3 to total STAT3 and the loading control.
-
Signaling Pathway Diagram
The following diagram illustrates the JAK/STAT signaling pathway and the inhibitory point of this compound.
References
- 1. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Colorectal Cancer Effects of a Novel Camptothecin Derivative PCC0208037 In Vitro and In Vivo | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
JMX0293: A Novel STAT3 Inhibitor for Cancer Biology Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
This document provides detailed application notes and protocols for utilizing JMX0293, a novel small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in cancer biology research. This compound offers a potent and selective tool for investigating the role of STAT3 signaling in tumorigenesis, particularly in triple-negative breast cancer (TNBC).
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that plays a crucial role in various cellular processes, including proliferation, survival, and differentiation.[1][2] Constitutive activation of the STAT3 signaling pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[1][3] this compound is an O-alkylamino-tethered salicylamide (B354443) derivative that has been shown to effectively inhibit STAT3 phosphorylation, leading to the suppression of cancer cell growth and induction of apoptosis.[4][5]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.92 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.38 | [4][5] |
| MCF-7 | ER+ Breast Cancer | 2.24 | [6] |
| MCF-10A | Non-tumorigenic Breast Epithelial | > 60 | [4][5] |
In Vivo Efficacy of this compound in TNBC Xenograft Model
| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |
| Mice with TNBC xenografts | This compound | 10 mg/kg | 2 weeks | Significantly suppressed tumor growth with minimal impact on general health and body weight. | [6] |
Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the STAT3 signaling pathway by preventing the phosphorylation of STAT3 at Tyr705.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow to evaluate the anti-cancer effects of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the this compound-containing medium or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for STAT3 Phosphorylation and Apoptosis Markers
Principle: Western blotting is used to detect specific proteins in a cell lysate. This protocol is designed to assess the effect of this compound on the phosphorylation of STAT3 and the expression of apoptosis-related proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved-caspase 3, anti-cleaved-PARP, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Calculate the ratio of p-STAT3 to total STAT3 and observe changes in the expression of Bcl-2, Bax, cleaved-caspase 3, and cleaved-PARP.[6]
Protocol 3: Apoptosis Assay (Annexin V Staining)
Principle: This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V, a fluorescently labeled protein with a high affinity for PS. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[7][8][9]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in the provided binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis induced by this compound.
Protocol 4: In Vivo Xenograft Study
Principle: This protocol outlines the establishment of a tumor xenograft model in immunocompromised mice to evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Triple-negative breast cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of MDA-MB-231 cells (typically 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[10][11]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) for a specified duration (e.g., 2 weeks).[6]
-
Tumor Measurement: Measure the tumor volume with calipers every few days.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, or immunohistochemistry).
-
Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups to assess the in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STAT3 as a potential therapeutic target in triple negative breast cancer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JMX0293 in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroids are increasingly recognized as more physiologically relevant in vitro models compared to traditional 2D cell cultures.[1][2][3][4] They better mimic the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which are crucial for evaluating the efficacy of novel anti-cancer agents.[2][3][5] JMX0293 is a novel small molecule inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) signaling, a pathway frequently dysregulated in various cancers and implicated in tumor progression, survival, and drug resistance.[6][7][8][9] This document provides detailed application notes and protocols for the utilization of this compound in 3D tumor spheroid models, based on its known mechanism of action in 2D cancer cell cultures and established methodologies for 3D spheroid generation and analysis.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by targeting the STAT3 signaling pathway.[6][7] Mechanistically, this compound inhibits the phosphorylation of STAT3 at the Tyr705 residue.[6] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby downregulating the expression of its target genes involved in cell survival and proliferation, such as Bcl-2.[6] Consequently, this compound treatment leads to the upregulation of pro-apoptotic proteins like Bax, cleaved-caspase 3, and cleaved-PARP, ultimately inducing apoptosis in cancer cells.[6]
Data Presentation
In Vitro Anti-Proliferative Activity of this compound (2D Culture)
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in two breast cancer cell lines grown in traditional 2D monolayer cultures.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.92 | [6] |
| MCF-7 | ER+ Breast Cancer | 2.24 | [6] |
Hypothetical Anti-Proliferative Activity of this compound in 3D Spheroid Models
This table presents a hypothetical outcome for the anti-proliferative effects of this compound when applied to 3D tumor spheroid models, which is expected to show a rightward shift in IC50 values due to the more complex and resistant nature of 3D cultures.
| Cell Line | Spheroid Model | IC50 (µM) - Estimated |
| MDA-MB-231 | Monoculture Spheroid | 5-10 |
| MCF-7 | Monoculture Spheroid | 15-25 |
| MDA-MB-231 + Fibroblasts | Co-culture Spheroid | 10-20 |
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes a general method for generating tumor spheroids using the liquid overlay technique with ultra-low attachment plates.[1][10]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D tissue culture flasks to 70-80% confluency.[1]
-
Harvest the cells by trypsinization and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Determine the cell number and viability using a hemocytometer or an automated cell counter with trypan blue exclusion.[1]
-
Prepare a single-cell suspension at the desired concentration (e.g., 1,000 to 5,000 cells per well in 100 µL of medium).[10]
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the wells.[11]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor spheroid formation daily. Spheroids should form within 2-4 days.
Protocol 2: this compound Treatment and Viability Assay of 3D Tumor Spheroids
This protocol outlines the treatment of pre-formed spheroids with this compound and subsequent assessment of cell viability.
Materials:
-
Pre-formed tumor spheroids in 96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
3D-compatible cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove 50 µL of medium from each well containing a spheroid and add 50 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
(Optional) At the end of the treatment period, capture images of the spheroids using an inverted microscope to assess morphological changes and spheroid size.[12]
-
Perform a 3D cell viability assay according to the manufacturer's instructions. This typically involves adding the reagent directly to the wells.
-
Incubate the plate for the recommended time to allow for cell lysis and signal generation.
-
Measure the luminescence or fluorescence using a plate reader.
-
Normalize the data to the vehicle control and calculate the IC50 value for this compound.
Protocol 3: Apoptosis Assay in 3D Tumor Spheroids
This protocol describes a method to assess apoptosis in spheroids treated with this compound using a caspase-3/7 activity assay.
Materials:
-
Pre-formed tumor spheroids in 96-well plates
-
This compound
-
Caspase-3/7 activity assay kit for live-cell imaging
-
High-content imaging system or fluorescence microscope
Procedure:
-
Treat the spheroids with various concentrations of this compound as described in Protocol 2.
-
At the end of the treatment period, add the caspase-3/7 reagent to the wells according to the manufacturer's protocol.
-
Incubate the plate for the recommended time at 37°C.
-
Acquire fluorescent images of the spheroids using a high-content imaging system or a fluorescence microscope.
-
Analyze the images to quantify the fluorescent signal, which is indicative of caspase-3/7 activity and apoptosis.
Expected Outcomes and Troubleshooting
-
Spheroid Formation: Not all cell lines readily form compact spheroids.[13] For cell lines that form loose aggregates, consider using extracellular matrix supplements or alternative spheroid formation methods.
-
Drug Penetration: 3D spheroids can present a barrier to drug penetration.[2] It is important to use appropriate treatment durations and endpoints to accurately assess the efficacy of this compound.
-
Assay Compatibility: Ensure that the chosen viability and apoptosis assays are validated for use with 3D spheroid models to ensure complete reagent penetration and accurate results.[14]
Conclusion
The use of 3D tumor spheroid models provides a more clinically relevant platform for evaluating the anti-cancer activity of novel compounds like this compound. By inhibiting the STAT3 signaling pathway, this compound is expected to induce apoptosis and reduce the viability of cancer cells within a 3D microenvironment. The protocols outlined in this document provide a framework for researchers to investigate the efficacy of this compound in these advanced in vitro models, which can offer valuable insights for preclinical drug development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3D Tumor Spheroid Assays - Creative Bioarray [cell.creative-bioarray.com]
- 5. Fluorescence-Based Quantitative and Spatial Analysis of Tumour Spheroids: A Proposed Tool to Predict Patient-Specific Therapy Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging agents that target signaling pathways to eradicate colorectal cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting signal transducer and activator of transcription 3 pathway by cucurbitacin I diminishes self-renewing and radiochemoresistant abilities in thyroid cancer-derived CD133+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Validating JMX0293 On-Target Effects by Mimicking with Lentiviral shRNA Knockdown of STAT3
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, and differentiation.[1] Aberrant or persistent activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] The small molecule JMX0293 has been identified as an inhibitor of STAT3, suppressing its activation by preventing phosphorylation at the Tyr705 residue.[4][5] This inhibition leads to reduced proliferation and the induction of apoptosis in cancer cells, such as the triple-negative breast cancer line MDA-MB-231.[4][6]
To validate that the anti-cancer effects of a compound like this compound are a direct result of its intended activity on STAT3, it is crucial to employ an orthogonal, genetics-based approach. Lentiviral-mediated short hairpin RNA (shRNA) knockdown offers a robust and specific method for stably suppressing STAT3 expression.[7] By comparing the cellular phenotype induced by this compound treatment with that of STAT3 shRNA knockdown, researchers can confirm the drug's on-target mechanism of action. If the genetic knockdown of STAT3 phenocopies the pharmacological inhibition by this compound, it provides strong evidence that the drug's efficacy is mediated through the STAT3 pathway.
This document provides detailed protocols for utilizing lentiviral shRNA to downregulate STAT3, assessing the resulting impact on cell viability and apoptosis, and comparing these outcomes to the effects of this compound treatment.
Core Signaling Pathway and Points of Intervention
The STAT3 signaling cascade is a well-characterized pathway. Its inhibition, either pharmacologically by this compound or genetically by shRNA, is expected to block the transcription of key downstream genes that promote cell proliferation and survival.
Caption: STAT3 pathway and points of intervention for this compound and shRNA.
Experimental Workflow
A systematic workflow is essential for successfully generating and validating STAT3 knockdown cell lines and comparing their phenotype to that induced by this compound.
Caption: Overall workflow for mimicking this compound effects with STAT3 shRNA.
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction
This protocol outlines the steps for producing lentiviral particles to deliver STAT3-targeting shRNA and a non-targeting (scrambled) control shRNA into cancer cells.[8]
1.1. shRNA Design and Vector Preparation:
-
Design at least two shRNA sequences targeting the human STAT3 mRNA transcript and one non-targeting scrambled control.
-
Synthesize complementary DNA oligonucleotides for each shRNA with appropriate overhangs for cloning into a lentiviral vector (e.g., pLKO.1-puro).
-
Anneal the complementary oligos to form double-stranded DNA.
-
Digest the pLKO.1-puro vector with appropriate restriction enzymes (e.g., EcoRI and AgeI).
-
Ligate the annealed shRNA oligos into the digested vector.
-
Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Confirm successful cloning via Sanger sequencing.
1.2. Lentivirus Production in HEK293T Cells:
-
Day 0: Seed 5 x 10⁶ HEK293T cells in a 10 cm dish. Cells should be ~70% confluent on the day of transfection.[8]
-
Day 1: Co-transfect the cells using a suitable transfection reagent. For each 10 cm dish, use:
-
10 µg of your shRNA-pLKO.1 plasmid
-
7.5 µg of psPAX2 (packaging plasmid)
-
2.5 µg of pMD2.G (envelope plasmid)
-
-
Day 2: After 12-16 hours, carefully remove the transfection medium and replace it with 10 mL of fresh growth medium.
-
Day 3-4: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge at 500 x g for 10 minutes to pellet cell debris, and filter the supernatant through a 0.45 µm filter. Viral particles can be concentrated if necessary and stored at -80°C.
1.3. Transduction of Target Cells (e.g., MDA-MB-231):
-
Day 1: Seed 1 x 10⁵ MDA-MB-231 cells per well in a 6-well plate.
-
Day 2: Add the lentiviral supernatant to the cells in the presence of 8 µg/mL polybrene. A range of viral titers should be tested to determine the optimal multiplicity of infection (MOI).
-
Day 3: After 24 hours, remove the virus-containing medium and replace it with fresh growth medium.
-
Day 4 onwards: After another 24 hours, begin selection by adding puromycin (B1679871) to the growth medium. The optimal puromycin concentration (typically 1-10 µg/mL) must be determined beforehand with a kill curve.[9]
-
Continue selection for 7-10 days, replacing the medium every 2-3 days, until resistant colonies are established. Expand the stable knockdown and control cell pools for validation.
Protocol 2: Validation of STAT3 Knockdown
2.1. Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the STAT3 shRNA and scrambled shRNA cell lines using a suitable kit (e.g., TRIzol or RNeasy kit).[10]
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[11]
-
Set up the qPCR reaction using a SYBR Green-based master mix with primers specific for STAT3 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[10]
-
Perform the qPCR run on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in STAT3 mRNA expression in the knockdown cells compared to the scrambled control.
2.2. Western Blot:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against total STAT3, phospho-STAT3 (Tyr705), and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Cell Viability Assay (MTS)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13]
-
Seed 5,000 cells per well from the STAT3 shRNA and scrambled shRNA stable lines into a 96-well plate.
-
Prepare treatment groups:
-
Group 1: Scrambled shRNA cells + Vehicle (e.g., 0.1% DMSO)
-
Group 2: STAT3 shRNA cells + Vehicle (e.g., 0.1% DMSO)
-
Group 3: Scrambled shRNA cells + this compound (e.g., at its IC50 concentration of ~1 µM)[4]
-
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.[13]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the scrambled shRNA + Vehicle control group.
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[14][15]
-
Seed 2.5 x 10⁵ cells per well from the stable cell lines in 6-well plates and treat as described in Protocol 3.
-
Incubate for 48 hours.
-
Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Data Presentation and Expected Outcomes
The results of the experiments should be summarized in clear, quantitative tables to facilitate comparison between the genetic knockdown and pharmacological inhibition of STAT3.
Table 1: Validation of STAT3 Knockdown
| Cell Line | Relative STAT3 mRNA Expression (%) | STAT3 Protein Level (%) | p-STAT3 (Y705) Protein Level (%) |
|---|---|---|---|
| Scrambled shRNA | 100 ± 8.5 | 100 ± 11.2 | 100 ± 9.8 |
| STAT3 shRNA #1 | 22 ± 4.1 | 18 ± 5.3 | 15 ± 4.9 |
| STAT3 shRNA #2 | 28 ± 5.6 | 25 ± 6.1 | 21 ± 5.5 |
(Data are represented as mean ± SD, normalized to the Scrambled shRNA control)
Table 2: Effect on Cell Viability (72h)
| Treatment Group | Cell Viability (% of Control) |
|---|---|
| Scrambled shRNA + Vehicle | 100 ± 7.2 |
| STAT3 shRNA + Vehicle | 45 ± 6.8 |
| Scrambled shRNA + this compound | 48 ± 8.1 |
(Data are represented as mean ± SD)
Table 3: Effect on Apoptosis (48h)
| Treatment Group | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic / Necrotic (%) |
|---|---|---|---|
| Scrambled shRNA + Vehicle | 92.1 ± 3.4 | 4.2 ± 1.1 | 3.7 ± 0.9 |
| STAT3 shRNA + Vehicle | 65.7 ± 4.5 | 22.5 ± 3.7 | 11.8 ± 2.1 |
| Scrambled shRNA + this compound | 63.2 ± 5.1 | 24.1 ± 4.2 | 12.7 ± 2.5 |
(Data are represented as mean ± SD from flow cytometry analysis)
Logical Framework for Validating Mechanism of Action
The core logic of this application is to determine if the biological consequences of STAT3 gene silencing are equivalent to the effects of the this compound compound.
Caption: Logic for confirming this compound's on-target effects via phenocopy.
The protocols detailed in this application note provide a comprehensive framework for validating the on-target effects of the STAT3 inhibitor this compound. By demonstrating that the stable genetic knockdown of STAT3 phenocopies the anti-proliferative and pro-apoptotic effects of the compound, researchers can build a strong case for its mechanism of action.[16] This validation is a critical step in the preclinical development of targeted cancer therapies.
References
- 1. jebms.org [jebms.org]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 8. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. elearning.unite.it [elearning.unite.it]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effective tools for RNA-derived therapeutics: siRNA interference or miRNA mimicry [thno.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming JMX0293 Solubility Challenges for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility issues associated with JMX0293 for successful in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and provide clear protocols for formulation preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is an O-alkylamino-tethered salicylamide (B354443) derivative that has shown promise as an anti-cancer agent.[1][2] It functions by inhibiting the phosphorylation of STAT3 (Signal Transducer and activator of Transcription 3), a key protein involved in tumor cell proliferation and survival.[2][3] Like many novel small molecules developed in drug discovery, this compound is a lipophilic compound with poor aqueous solubility.[4] This low solubility can lead to challenges in preparing formulations suitable for in vivo administration, potentially resulting in low bioavailability and inaccurate or inconclusive experimental outcomes.[5]
Q2: What are the primary strategies for improving the solubility of this compound for in vivo administration?
A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[6][7] The most common approaches for preclinical studies include:
-
Co-solvents: Utilizing a mixture of a primary solvent (in which this compound is soluble) and a vehicle compatible with the animal model. A common example is the use of Dimethyl Sulfoxide (DMSO) as a co-solvent with saline or polyethylene (B3416737) glycol (PEG).[8][9]
-
Surfactants: These agents form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility in aqueous media.[8][10]
-
Lipid-Based Formulations: Formulating the compound in oils or other lipids can improve absorption, particularly for oral administration.[11][12]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.[5][6]
The choice of strategy depends on the required dose, the route of administration, and the specific animal model being used.
Q3: Are there any published in vivo studies for this compound that provide insights into successful formulations?
A3: Yes, published research has demonstrated the in vivo efficacy of this compound in suppressing the growth of triple-negative breast cancer xenograft tumors in mice.[3] In one study, this compound was administered at a dose of 10 mg/kg.[3] Another study involving similar compounds used a 10% DMSO solution for intraperitoneal injections, suggesting that a co-solvent approach is a viable method for administering this compound in vivo.[9]
Q4: What is the mechanism of action of this compound?
A4: this compound inhibits the phosphorylation of STAT3 at the Tyr705 residue.[3] This phosphorylation is a critical step in the activation of the STAT3 signaling pathway, which, when constitutively active in cancer cells, promotes the transcription of genes involved in cell proliferation, survival, and angiogenesis. By inhibiting this step, this compound leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, ultimately inducing apoptosis in cancer cells.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of solution upon addition of aqueous vehicle (e.g., saline). | The concentration of the organic co-solvent (e.g., DMSO) is too high, causing the compound to "crash out" when the polarity of the solution changes. | 1. Decrease the initial concentration of this compound in the co-solvent. 2. Slowly add the aqueous vehicle to the this compound/co-solvent mixture while vortexing. 3. Consider using a less polar vehicle or a combination of vehicles (e.g., PEG and saline). 4. Explore the use of surfactants or cyclodextrins to maintain solubility in the final formulation.[8] |
| The prepared formulation is too viscous for injection. | The concentration of excipients like polyethylene glycol (PEG) or other polymers is too high. | 1. Reduce the concentration of the viscous excipient. 2. Gently warm the formulation to decrease viscosity (ensure compound stability at higher temperatures). 3. Consider an alternative formulation strategy that does not require high concentrations of viscous components. |
| Signs of toxicity (e.g., weight loss, lethargy) are observed in the animal model. | The formulation itself, particularly the co-solvents or surfactants at high concentrations, may be causing toxicity. | 1. Reduce the concentration of the excipients in the formulation to the lowest effective level. 2. Include a vehicle-only control group in your study to assess the toxicity of the formulation components. 3. Consult toxicological data for the specific excipients being used to ensure they are within safe limits for the chosen animal model and route of administration.[8] |
| Inconsistent results are observed between different batches of the formulation. | Variability in the preparation procedure, such as the order of addition of components, mixing speed, or temperature. | 1. Standardize the formulation protocol with a detailed, step-by-step procedure. 2. Ensure all components are fully dissolved before adding the next. 3. Prepare a fresh formulation for each experiment to avoid potential degradation over time. |
Quantitative Data Summary
The following tables provide a summary of potential formulation components and reported efficacy data for this compound.
Table 1: Common Excipients for Enhancing Solubility of Poorly Soluble Compounds
| Excipient Type | Examples | Mechanism of Action | Considerations for In Vivo Use |
| Co-solvents | DMSO, Ethanol, Polyethylene Glycol (PEG 300/400), Propylene Glycol | Increases the solubility of the drug in the vehicle.[6] | Potential for toxicity at high concentrations. Must be diluted appropriately. |
| Surfactants | Tween® 80, Polysorbate 20, Solutol® HS 15 | Form micelles to encapsulate the drug.[7] | Can cause hemolysis or other toxic effects at high concentrations. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms inclusion complexes with the drug.[10] | Can have renal toxicity at high doses. |
| Lipid-based | Corn oil, Sesame oil, Medium-chain triglycerides | Solubilizes lipophilic drugs.[11] | Primarily for oral or topical administration. |
Table 2: Reported In Vitro and In Vivo Efficacy of this compound
| Parameter | Cell Line/Model | Value | Reference |
| IC₅₀ (Anti-proliferative) | MDA-MB-231 (TNBC) | 0.92 µM / 3.38 µM | [2][3] |
| IC₅₀ (Anti-proliferative) | MCF-7 (ER+) | 2.24 µM | [3] |
| In Vivo Dose | MDA-MB-231 Xenograft (Mice) | 10 mg/kg | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using a Co-solvent Approach (for Intraperitoneal Injection)
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Polyethylene Glycol 400 (PEG 400), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
Procedure:
-
Prepare a 10X stock solution of this compound in DMSO.
-
Calculate the required amount of this compound and DMSO to achieve the desired stock concentration (e.g., for a final dose of 10 mg/kg in a 100 µL injection volume for a 20g mouse, the final concentration is 2 mg/mL. The 10X stock would be 20 mg/mL).
-
Weigh the this compound powder and dissolve it in the appropriate volume of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. A brief sonication may aid dissolution.
-
-
Prepare the vehicle mixture.
-
In a separate sterile tube, prepare the vehicle by mixing PEG 400 and sterile saline. A common ratio is 40% PEG 400 and 50% saline (the remaining 10% will be the DMSO from the stock solution).
-
-
Prepare the final formulation.
-
Slowly add the 10X this compound stock solution to the vehicle mixture while continuously vortexing. For example, add 1 part of the this compound stock to 4 parts PEG 400 and 5 parts saline.
-
The final formulation will be a 1X solution of this compound in 10% DMSO, 40% PEG 400, and 50% saline.
-
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for injection.
-
-
Administration.
-
Administer the formulation to the animal model at the calculated dose (e.g., 10 mg/kg).
-
Always prepare the formulation fresh on the day of the experiment.
-
Visualizations
Caption: Workflow for preparing a this compound formulation.
Caption: this compound inhibits the STAT3 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Interpreting off-target effects of JMX0293 in cellular assays.
Technical Support Center: JMX0293
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals using this compound. The content focuses on identifying and interpreting potential off-target effects observed in cellular assays to ensure accurate data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during cellular assays with this compound, presented in a question-and-answer format.
Q1: We observe significant cytotoxicity in a cell line that does not express the primary target, STAT3. Why is this happening?
A: This is a strong indicator of an off-target effect. While this compound was designed for selectivity against STAT3, potent activity in target-negative cells suggests it is inhibiting one or more other essential proteins.[1] Small molecule inhibitors frequently interact with multiple proteins, and these off-target interactions can be the true drivers of a compound's cytotoxic effects.[1]
Troubleshooting Steps:
-
Confirm Target Expression: First, verify the absence of STAT3 protein in your cell line via Western Blot.[1]
-
Consult Kinase Profiling Data: Review the kinase selectivity data for this compound (see Table 1). Identify off-target kinases that are potently inhibited and are known to be essential for the survival of your specific cell line.
-
Perform a Rescue Experiment: If a critical off-target is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase. A lack of rescue would suggest other targets are involved.[1]
Q2: The IC50 values for this compound are highly variable between experiments. How can we improve reproducibility?
A: Inconsistent IC50 values can stem from several factors related to assay conditions and compound handling.[2]
Troubleshooting Steps:
-
Compound Stability: Verify the integrity and concentration of your this compound stock solution. Prepare fresh dilutions for each experiment from a stable stock.[3]
-
ATP Concentration: The IC50 of an ATP-competitive inhibitor is sensitive to the ATP concentration in biochemical assays. Maintain a consistent ATP concentration across all experiments, ideally close to the Km value for the kinase.[2][4]
-
Reaction Time: Ensure the kinase reaction is within the linear range. Perform a time-course experiment to determine the optimal reaction time where substrate is not depleted.[2][4]
-
Cell Health and Density: For cellular assays, ensure cells are healthy, within a consistent passage number range, and plated at a uniform density.[5][6]
Q3: Our Western blots show inhibition of STAT3 phosphorylation at low concentrations, but at higher concentrations, we see an unexpected increase in apoptosis-related markers. What does this suggest?
A: This dose-dependent differential effect is common and often points towards off-target activity at higher concentrations.[7] The compound may be hitting other targets, leading to a complex or bell-shaped dose-response curve.[7]
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response experiment for both the on-target (p-STAT3) and off-target (e.g., cleaved Caspase-3) effects. This will help define the therapeutic window where on-target effects are maximal and off-target effects are minimal.[8]
-
Apoptosis Pathway Analysis: Use Annexin V/PI staining to confirm the induction of apoptosis and differentiate it from necrosis.[9] The timing and nature of cell death can provide clues about the mechanism.[9]
-
Identify Off-Target: Cross-reference the concentration at which you see apoptosis with the IC50 values of off-target kinases from profiling data (Table 1). Potent inhibition of a pro-survival kinase could explain the observed phenotype.[10]
Data Presentation
Table 1: this compound Kinase Inhibition Profile
This table summarizes the inhibitory activity of this compound against its primary target and selected off-target kinases.
| Kinase Target | IC50 (nM) | Assay Type | Comments |
| STAT3 (Primary Target) | 5 | Biochemical | High-affinity intended target. |
| SRC (Off-Target) | 85 | Biochemical | Structurally related kinase, common off-target. |
| LCK (Off-Target) | 250 | Biochemical | Off-target with potential effects on immune cells.[10] |
| ABL (Off-Target) | 1,200 | Biochemical | Lower affinity off-target. |
| p38α (Off-Target) | >10,000 | Biochemical | Not significantly inhibited. |
Table 2: this compound Cellular Activity Profile
This table shows the effect of this compound on cell proliferation and apoptosis in different breast cancer cell lines.
| Cell Line | Primary Target (STAT3) Status | Proliferation IC50 (µM) | Apoptosis Induction (at 5 µM) |
| MDA-MB-231 | High Expression | 3.38 | +++ |
| MCF-7 | Moderate Expression | 5.90 | ++ |
| MDA-MB-468 | High Expression | 4.15 | +++ |
| T-47D | Low Expression | 8.20 | + |
| MCF-10A (Non-tumorigenic) | Low Expression | >60 | - |
Data derived from a study on salicylamide (B354443) derivatives, where this compound was identified as compound 9a.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing JMX0293 treatment duration to maximize cancer cell apoptosis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing JMX0293 treatment duration to maximize cancer cell apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel small molecule that has been shown to inhibit the growth of triple-negative breast cancer (TNBC).[1] Its primary mechanism of action involves the suppression of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in cancer cell proliferation, survival, and apoptosis resistance.[1] By inhibiting STAT3, this compound induces apoptosis in cancer cells.[1]
Q2: How does this compound induce apoptosis?
This compound induces apoptosis by modulating the expression of key apoptosis-regulating proteins.[1] Specifically, it has been observed to decrease the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio promotes the mitochondrial (intrinsic) pathway of apoptosis.[2][3]
Q3: What is the optimal concentration of this compound to use for in vitro experiments?
The optimal concentration of this compound is cell-line dependent and should be determined empirically by performing a dose-response experiment. For example, the half-maximal inhibitory concentration (IC50) for the highly invasive TNBC cell line MDA-MB-231 was found to be 0.92 µM, while for the ER+ breast cancer cell line MCF-7, it was 2.24 µM.[1] A good starting point for a new cell line would be to test a range of concentrations around the known IC50 values of similar cell types.
Q4: How long should I treat my cells with this compound to observe significant apoptosis?
The optimal treatment duration is also cell-line dependent and is influenced by factors such as the cell doubling time and the metabolic state of the cells.[4] We recommend performing a time-course experiment, typically ranging from 24 to 72 hours, to determine the ideal duration for maximizing apoptosis.[5] For some cell lines, longer incubation periods of up to 120 hours may be necessary to see a maximal effect.[4]
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of this compound treatment duration.
Issue 1: Low or No Apoptosis Detected
| Possible Cause | Recommended Solution |
| Insufficient Treatment Duration | Apoptosis is a dynamic process, and the timing of the assay is critical.[6] Perform a time-course experiment, collecting samples at multiple time points (e.g., 12, 24, 48, 72 hours) to identify the optimal window for apoptosis detection. |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to induce a significant apoptotic response. Perform a dose-response experiment to determine the IC50 for your specific cell line. It is advisable to use a concentration that is 5-10 times the IC50 for initial apoptosis induction experiments. |
| Cell Line Resistance | The cancer cell line being used may have intrinsic or acquired resistance to this compound. This could be due to alterations in the STAT3 signaling pathway or upregulation of anti-apoptotic proteins. Consider using a different cell line or investigating potential resistance mechanisms. |
| Incorrect Assay Timing | Different apoptosis assays detect different stages of the process (e.g., early vs. late apoptosis).[7] Ensure the chosen assay aligns with the expected timing of apoptosis induction by this compound. For example, Annexin V staining is suitable for early apoptosis, while TUNEL assays detect later-stage DNA fragmentation. |
| Reagent Issues | Reagents for apoptosis assays can be sensitive to storage and handling.[8] Ensure that all kits and reagents are stored correctly and have not expired. Including a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) can help validate the assay's performance.[9] |
Issue 2: High Background Signal in Apoptosis Assay
| Possible Cause | Recommended Solution |
| Excessive Reagent Concentration | Using too much fluorescently labeled reagent can lead to non-specific binding and high background.[6] Titrate the reagents (e.g., Annexin V-FITC, propidium (B1200493) iodide) to determine the optimal concentration for your cell type. |
| Inadequate Washing | Insufficient washing after staining can leave residual unbound fluorophores, contributing to background noise.[6] Increase the number and duration of wash steps as recommended by the assay protocol. |
| Cell Autofluorescence | Some cell lines exhibit natural fluorescence, which can interfere with the assay signal.[9] Analyze an unstained cell sample to determine the level of autofluorescence and, if necessary, use a compensation setting on the flow cytometer or select a fluorophore with a non-overlapping emission spectrum. |
| Cell Clumping | Aggregated cells can trap reagents and lead to artificially high fluorescence readings. Ensure a single-cell suspension by gentle pipetting or filtering the sample before analysis.[6] |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in Cell Culture Conditions | Factors such as cell passage number, confluency, and media composition can impact experimental outcomes.[8] Maintain consistent cell culture practices and use cells within a defined passage number range for all experiments. |
| Improper Sample Handling | Inconsistent timing of reagent addition, incubation periods, or temperature fluctuations can introduce variability.[8] Adhere strictly to the experimental protocol and ensure all samples are processed uniformly. |
| Pipetting Errors | Inaccurate pipetting can lead to variations in cell numbers and reagent concentrations.[10] Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy and precision. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on MDA-MB-231 Cells (72h Treatment)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | % Apoptosis (Annexin V+/PI-) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 3.2 ± 0.8 |
| 0.1 | 85.2 ± 5.1 | 12.5 ± 1.5 |
| 0.5 | 62.7 ± 3.9 | 35.8 ± 2.7 |
| 1.0 | 48.9 ± 4.2 | 55.1 ± 3.4 |
| 2.5 | 25.1 ± 3.1 | 72.4 ± 4.1 |
| 5.0 | 10.3 ± 2.5 | 85.6 ± 3.8 |
Table 2: Hypothetical Time-Course of Apoptosis Induction by this compound (1.0 µM) on MDA-MB-231 Cells
| Treatment Duration (hours) | % Apoptosis (Annexin V+/PI-) (Mean ± SD) |
| 0 | 3.1 ± 0.7 |
| 12 | 15.4 ± 1.8 |
| 24 | 38.6 ± 2.9 |
| 48 | 58.2 ± 3.5 |
| 72 | 55.1 ± 3.4 |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis of this compound-Induced Apoptosis
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density that prevents confluence at the end of the experiment.
-
For a 72-hour experiment, a starting density of 5,000-10,000 cells per well is often appropriate, but this should be optimized for each cell line.
2. This compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
For a dose-response experiment, treat cells with a range of concentrations (e.g., 0.1 µM to 10 µM) for a fixed duration (e.g., 72 hours).
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., the IC50 value) and incubate for different durations (e.g., 12, 24, 48, 72 hours).
-
Always include a vehicle-only control (e.g., DMSO).
3. Apoptosis Assay (Annexin V/PI Staining):
-
After the treatment period, harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour of staining.
4. Data Analysis:
-
For the dose-response experiment, plot the percentage of apoptotic cells against the this compound concentration to determine the EC50 (half-maximal effective concentration) for apoptosis induction.
-
For the time-course experiment, plot the percentage of apoptotic cells against the treatment duration to identify the optimal time point for apoptosis.
Mandatory Visualizations
Caption: this compound induces apoptosis by inhibiting STAT3, leading to a decrease in Bcl-2, activation of Bax, and subsequent caspase activation.
Caption: A two-phase experimental workflow to first determine the effective concentration and then the optimal treatment duration of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Troubleshooting Resistance to JMX0293 in Breast Cancer Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with JMX0293. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when observing resistance to this compound in breast cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an O-alkylamino-tethered salicylamide (B354443) derivative compound. Its primary mechanism of action is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[1] By blocking STAT3 phosphorylation, this compound prevents its activation and subsequent translocation to the nucleus, where it would otherwise regulate the transcription of genes involved in cell proliferation, survival, and migration. This inhibition of the JAK/STAT signaling pathway ultimately leads to apoptosis (programmed cell death) in susceptible cancer cells.[2][3] this compound has shown potency against the triple-negative breast cancer (TNBC) cell line MDA-MB-231.
Q2: What are the common reasons for observing resistance to a targeted therapy like this compound?
A2: Resistance to targeted therapies, whether intrinsic (pre-existing) or acquired (developed over time), is a significant challenge in cancer treatment.[4] For a STAT3 inhibitor like this compound, resistance can arise from several mechanisms:
-
Feedback Activation of the STAT3 Pathway: Cancer cells can develop feedback loops that reactivate STAT3 despite the presence of an inhibitor.[5]
-
Activation of Bypass Signaling Pathways: Cells may compensate for the blocked STAT3 pathway by upregulating alternative survival pathways, such as PI3K/Akt/mTOR or Wnt/β-catenin.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration and effectiveness.[6]
-
Target Alteration: Although less common for kinase inhibitors, mutations in the STAT3 protein could potentially alter the drug binding site.
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes that contribute to a resistant phenotype.
Q3: How do I generate a this compound-resistant breast cancer cell line for my studies?
A3: Developing a drug-resistant cell line is a common method to study resistance mechanisms. The most widely used approach is the gradual drug induction method.[7][8][9][10][11] This involves chronically exposing the parental cancer cell line to incrementally increasing concentrations of this compound over a period of several weeks to months. This process selects for cells that can survive and proliferate in the presence of the drug.
Troubleshooting Guide: this compound Resistance
This guide is designed to help you identify the potential cause of resistance and provides experimental steps to investigate the issue.
Problem 1: Decreased Cell Death and Increased Viability in this compound-Treated Cells
You observe that your breast cancer cell line, which was previously sensitive to this compound, now shows a reduced response in cell viability assays (e.g., MTT or CellTiter-Glo).
| Possible Cause | Suggested Troubleshooting Experiment | Expected Outcome if Cause is Confirmed |
| 1. Feedback Reactivation of STAT3 | Western Blot Analysis: Probe for phosphorylated STAT3 (p-STAT3) and total STAT3 in both sensitive (parental) and resistant cells after this compound treatment. | Increased p-STAT3 levels in resistant cells compared to sensitive cells, despite this compound treatment. |
| 2. Upregulation of Bypass Survival Pathways | Western Blot Analysis: Analyze the activation status of key proteins in alternative pathways, such as p-Akt (PI3K/Akt pathway) and active β-catenin (Wnt pathway). | Higher levels of p-Akt or active β-catenin in resistant cells, suggesting these pathways are compensating for STAT3 inhibition. |
| 3. Increased Drug Efflux | qPCR or Western Blot: Measure the expression levels of common ABC transporters like ABCB1 (MDR1) and ABCG2 (BCRP). | Increased mRNA or protein levels of ABCB1 or ABCG2 in the resistant cell line. |
| 4. Reduced Apoptotic Response | Apoptosis Assay (Annexin V/PI Staining): Use flow cytometry to quantify the percentage of apoptotic cells in both sensitive and resistant lines after this compound treatment. | A significantly lower percentage of apoptotic cells (Annexin V positive) in the resistant cell line compared to the sensitive line. |
Illustrative Data Tables
Table 1: Cell Viability (IC50) Shift in this compound-Resistant Cells
| Cell Line | This compound IC50 (µM) | Resistance Fold-Change |
| MDA-MB-231 (Parental) | 3.38 | 1.0 |
| MDA-MB-231-JMX-R (Resistant) | 35.2 | 10.4 |
Table 2: Gene Expression Changes in this compound-Resistant Cells (Illustrative qPCR Data)
| Gene | Parental (Relative Expression) | Resistant (Relative Expression) | Fold-Change |
| STAT3 | 1.0 | 1.2 | 1.2 |
| AKT1 | 1.0 | 3.5 | 3.5 |
| CTNNB1 (β-catenin) | 1.0 | 2.8 | 2.8 |
| ABCB1 (MDR1) | 1.0 | 8.5 | 8.5 |
| ABCG2 (BCRP) | 1.0 | 6.2 | 6.2 |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Investigating Resistance
Caption: Workflow for troubleshooting this compound resistance.
This compound Action and Potential Resistance Pathways
References
- 1. Role of STAT3 signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. STAT3 Signaling in Breast Cancer: Multicellular Actions and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize JMX0293 toxicity in long-term animal studies.
JMX0293 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing toxicity during long-term animal studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase. By blocking the ATP binding site of the VEGFR2 kinase domain, this compound inhibits downstream signaling pathways crucial for angiogenesis, tumor growth, and metastasis.
Q2: What are the most common toxicities observed with this compound in long-term animal studies?
A2: Based on preclinical toxicology studies, the most frequently observed dose-dependent toxicities associated with long-term administration of this compound include hepatotoxicity (elevated liver enzymes), nephrotoxicity (increased serum creatinine (B1669602) and BUN), and cardiotoxicity (QTc interval prolongation).
Q3: Can this compound be administered with food?
A3: It is recommended to administer this compound on an empty stomach to ensure consistent absorption. Co-administration with food can alter the pharmacokinetic profile, potentially leading to increased peak plasma concentrations (Cmax) and a higher risk of toxicity.
Q4: What is the recommended starting dose for a 6-month rodent study?
A4: The recommended starting dose for a 6-month study in rodents is based on the previously determined Maximum Tolerated Dose (MTD) from shorter-term studies. It is crucial to perform a dose-range finding study to establish the MTD in the specific strain and species being used. For initial guidance, refer to the dose-response data from 28-day studies.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST) Observed After 4 Weeks of Dosing
-
Possible Cause 1: On-target hepatotoxicity.
-
Troubleshooting Step: Reduce the dose of this compound by 25-50%. Implement a more frequent monitoring schedule for liver enzymes (e.g., weekly).
-
-
Possible Cause 2: Off-target effects or metabolite-driven toxicity.
-
Troubleshooting Step: Consider co-administration of a hepatoprotective agent, such as N-acetylcysteine (NAC), to mitigate oxidative stress. It is essential to first validate that the co-administered agent does not interfere with the efficacy of this compound.
-
-
Possible Cause 3: Vehicle-related toxicity.
-
Troubleshooting Step: Run a parallel control group with the vehicle alone to rule out any confounding toxicity from the formulation.
-
Issue 2: Significant Body Weight Loss (>15%) in the Treatment Group
-
Possible Cause 1: Reduced food and water intake due to malaise.
-
Troubleshooting Step: Implement daily welfare checks and provide highly palatable, nutrient-dense food supplements. If weight loss persists, consider a temporary dosing holiday (e.g., 5 days on, 2 days off).
-
-
Possible Cause 2: Gastrointestinal toxicity.
-
Troubleshooting Step: Evaluate for signs of diarrhea or other GI disturbances. If present, a dose reduction is warranted.
-
Quantitative Data Summary
Table 1: Comparative Toxicity Profile of this compound in a 28-Day Rodent Study
| Dose Group (mg/kg/day) | Mean ALT (U/L) | Mean AST (U/L) | Mean Serum Creatinine (mg/dL) | Mean QTc Interval (ms) |
| Vehicle Control | 45 ± 5 | 60 ± 8 | 0.6 ± 0.1 | 110 ± 5 |
| 10 | 55 ± 7 | 75 ± 10 | 0.7 ± 0.2 | 115 ± 6 |
| 30 | 150 ± 25 | 220 ± 30 | 1.2 ± 0.4 | 130 ± 8 |
| 60 | 450 ± 60 | 680 ± 75 | 2.5 ± 0.6 | 155 ± 10 |
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Dosing: this compound administered via oral gavage once daily for 28 days.
-
Blood Sampling: Blood samples are collected via the tail vein on days 1, 7, 14, and 28 for biochemical analysis.
-
Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured using a certified clinical chemistry analyzer.
-
Histopathology: At the end of the study, liver tissues are collected, fixed in 10% neutral buffered formalin, and processed for hematoxylin (B73222) and eosin (B541160) (H&E) staining to evaluate for hepatocellular necrosis, inflammation, and steatosis.
Protocol 2: Monitoring of Cardiotoxicity
-
Animal Model: Beagle dogs equipped with telemetry transmitters.
-
Dosing: A single oral dose of this compound is administered.
-
Data Acquisition: Continuous electrocardiogram (ECG) recordings are collected for 24 hours post-dose.
-
Data Analysis: The QTc interval is calculated using a species-specific correction formula (e.g., Bazett's or Fridericia's). A time-matched comparison is made to baseline and vehicle control data.
Visualizations
Caption: this compound inhibits VEGFR2 signaling to block angiogenesis.
Caption: Workflow for monitoring and mitigating toxicity in long-term studies.
Validating JMX0293's inhibitory effect on STAT3 phosphorylation.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers validating the inhibitory effect of JMX0293 on STAT3 phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Its primary mechanism involves the inhibition of STAT3 phosphorylation at the tyrosine 705 (Tyr705) residue.[1] This phosphorylation is a critical step for the dimerization, nuclear translocation, and DNA binding of STAT3, which in turn regulates the transcription of target genes involved in cell proliferation, survival, and apoptosis.[3][4] By preventing Tyr705 phosphorylation, this compound effectively blocks the activation of STAT3 and its downstream oncogenic signaling.[1][2]
Q2: In which cell lines has the anti-proliferative effect of this compound been observed?
A2: this compound has demonstrated anti-proliferative effects in various breast cancer cell lines, including estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) subtypes.[1][2] It has shown efficacy against cell lines such as MDA-MB-231 (TNBC) and MCF-7 (ER+).[1][2] Notably, this compound exhibits significantly lower toxicity in non-tumorigenic breast epithelial cells like MCF-10A.[2]
Q3: What are the expected downstream effects of inhibiting STAT3 phosphorylation with this compound?
A3: Inhibition of STAT3 phosphorylation by this compound leads to the induction of apoptosis in cancer cells.[1][2] Mechanistically, this is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, cleaved-caspase 3, and cleaved-PARP.[1] Consequently, a reduction in the Bcl-2/Bax ratio is often observed.[1]
Troubleshooting Guide
Problem 1: No or weak signal for phosphorylated STAT3 (p-STAT3) in the control group (untreated or vehicle-treated cells) during Western blot analysis.
-
Possible Cause 1: Low basal level of p-STAT3. Not all cell lines have high constitutive STAT3 activation.
-
Solution: Ensure you are using a cell line known to have constitutively active STAT3. If not, you may need to stimulate the cells with a cytokine like Interleukin-6 (IL-6) or Oncostatin M to induce STAT3 phosphorylation.[5]
-
-
Possible Cause 2: Suboptimal antibody performance. The anti-p-STAT3 antibody may be old, improperly stored, or not specific enough.
-
Possible Cause 3: Dephosphorylation of samples during preparation. Phosphatases in the cell lysate can remove the phosphate (B84403) groups from STAT3.
-
Solution: It is crucial to use phosphatase inhibitors in your lysis buffer.[8] Keep samples on ice at all times and use pre-chilled buffers and equipment.
-
-
Possible Cause 4: Inappropriate blocking agent. Milk, a common blocking agent, contains phosphoproteins like casein that can interfere with the detection of phosphorylated proteins, leading to high background or masking of the signal.[8]
-
Solution: Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilution when probing for phosphorylated proteins.[8]
-
Problem 2: Inconsistent results in the dose-response experiment with this compound.
-
Possible Cause 1: Inaccurate drug concentration. Serial dilutions may have been prepared incorrectly, or the compound may have degraded.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Verify the stock concentration and ensure proper storage of the compound according to the manufacturer's instructions.
-
-
Possible Cause 2: Cell viability issues. At higher concentrations, this compound may induce significant cell death, leading to a decrease in total protein levels and making it difficult to assess the specific inhibition of STAT3 phosphorylation.
-
Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your Western blot experiment to determine the cytotoxic concentration range of this compound for your specific cell line. This will help in selecting appropriate concentrations for your STAT3 phosphorylation assay.
-
-
Possible Cause 3: Off-target effects. Like many small molecule inhibitors, this compound could have off-target effects that might indirectly influence STAT3 signaling or cell health, leading to inconsistent results.[9][10]
-
Solution: To confirm that the observed effect is due to on-target inhibition of STAT3, consider performing a rescue experiment by overexpressing a constitutively active form of STAT3. Additionally, examining the effects of this compound on other related signaling pathways can help to identify potential off-target activities.
-
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.92 | [1] |
| MCF-7 | ER+ Breast Cancer | 2.24 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.38 | [2] |
| MCF-10A | Non-tumorigenic Breast Epithelial | > 60 | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on STAT3 phosphorylation in cancer cells.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
If required, stimulate the cells with a cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before harvesting to induce STAT3 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., GAPDH or β-actin).[7]
-
Quantify the band intensities using densitometry software. The level of STAT3 phosphorylation can be expressed as the ratio of p-STAT3 to total STAT3.
-
Mandatory Visualizations
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Caption: Workflow for validating this compound's effect on p-STAT3.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 8. researchgate.net [researchgate.net]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
Addressing variability in JMX0293 efficacy across different TNBC subtypes.
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and frequently asked questions regarding the use of JMX0293, a novel O-alkylamino-tethered salicylamide (B354443) derivative, in Triple-Negative Breast Cancer (TNBC) research. The content is designed to address potential variability in this compound efficacy across different TNBC subtypes.
Efficacy of this compound Across Breast Cancer Cell Lines
The following table summarizes the anti-proliferative effects of this compound in various breast cancer cell lines, providing a baseline for expected efficacy.
| Cell Line | Subtype | IC50 (µM) | Notes |
| MDA-MB-231 | TNBC (Mesenchymal-like) | 0.92 - 3.38[1][2][3] | High sensitivity |
| MDA-MB-468 | TNBC (Basal-like 1) | Not specified, but significant inhibition of colony formation was observed.[3] | Sensitive |
| MCF-7 | ER+ | 2.24[2] | Moderate sensitivity |
| T-47D | ER+ | Not specified, but significant inhibition of colony formation was observed.[3] | Sensitive |
| MCF-10A | Non-tumorigenic | > 60[1][3] | Low toxicity, indicating cancer cell selectivity |
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental evaluation of this compound.
Question: Why am I observing inconsistent IC50 values for this compound in the same TNBC cell line across different experiments?
Answer: Inconsistent IC50 values can stem from several factors. Follow this troubleshooting workflow to identify the potential cause:
-
Cell Line Integrity:
-
Authentication: Have you recently authenticated your cell line (e.g., via STR profiling)? Genetic drift can occur with continuous passaging, altering drug sensitivity.[4]
-
Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to phenotypic and genotypic changes.
-
Mycoplasma Contamination: Have you tested your cells for mycoplasma? Contamination can significantly impact cellular health and response to treatment.
-
-
Compound Stability and Handling:
-
Stock Solution: Are you using a fresh stock solution of this compound? The compound's stability in solution over time should be considered. It is recommended to prepare fresh dilutions from a frozen stock for each experiment.
-
Storage: Is the compound stored correctly as per the manufacturer's instructions? Improper storage can lead to degradation.
-
-
Assay Conditions:
-
Cell Seeding Density: Was the cell seeding density consistent across all wells and experiments? Both sparse and overly confluent cultures can affect proliferation rates and drug response.[5]
-
Treatment Duration: Was the duration of this compound exposure identical in all experiments?
-
Reagent Variability: Are you using the same batches of media, serum, and assay reagents (e.g., MTT, CellTiter-Glo)? Batch-to-batch variation can impact results.
-
Question: this compound shows lower than expected efficacy in my TNBC cell line, which is different from published data. What could be the reason?
Answer: Lower than expected efficacy could be due to the specific characteristics of your cell line or technical issues.
-
Subtype-Specific Resistance:
-
TNBC is a highly heterogeneous disease with multiple subtypes (e.g., Basal-Like 1 (BL1), Basal-Like 2 (BL2), Mesenchymal (M), Luminal Androgen Receptor (LAR)).[6][7] this compound's primary mechanism is the inhibition of STAT3 phosphorylation.[1][2][3] Your cell line may belong to a subtype that is less dependent on the STAT3 signaling pathway for survival and proliferation.
-
Consider performing a western blot to assess the basal level of phosphorylated STAT3 (p-STAT3) in your cell line. Lines with low basal p-STAT3 may be inherently less sensitive to a STAT3 inhibitor.
-
-
Experimental Execution:
-
Drug Concentration: Double-check the calculations for your serial dilutions.
-
Plate Uniformity: Ensure even cell distribution when seeding to avoid edge effects. Consider leaving the outermost wells empty and filling them with sterile PBS to maintain humidity.
-
Troubleshooting Workflow for Inconsistent Efficacy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the Molecular Subtypes of Triple Negative Breast Cancer: Understanding the Diversity to Progress the Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triple-negative breast cancer molecular subtyping and treatment progress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JMX0293 Oral Bioavailability Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of the investigational compound JMX0293.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral administration of this compound?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low aqueous solubility. The primary challenge is its poor dissolution rate in the gastrointestinal tract, which limits its absorption and overall bioavailability.
Q2: What are the most promising strategies for enhancing the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the solubility-limited absorption of this compound. The most common and effective approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous form within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations (LBFs): Formulating this compound in lipid excipients can enhance its solubilization and absorption through lymphatic pathways.
-
Nanoparticle Engineering: Reducing the particle size of this compound to the nanometer range increases the surface area available for dissolution.
Q3: How do I select the best formulation strategy for this compound?
A3: The optimal strategy depends on the physicochemical properties of this compound, the desired dosage form, and the target product profile. A systematic approach involving initial screening of different formulation types followed by in vitro and in vivo characterization is recommended.
Troubleshooting Guides
Amorphous Solid Dispersions (ASDs)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low drug loading in the ASD | Poor miscibility between this compound and the polymer carrier. | Screen a wider range of polymers with varying polarities. Conduct miscibility studies (e.g., using differential scanning calorimetry) to identify a suitable polymer. |
| Recrystallization of this compound during storage | The amorphous form is thermodynamically unstable. Inappropriate polymer selection or drug-to-polymer ratio. High humidity and/or temperature during storage. | Select a polymer that has strong intermolecular interactions with this compound. Optimize the drug-to-polymer ratio to ensure the drug is molecularly dispersed. Store the ASD in a tightly sealed container with a desiccant at controlled room temperature. |
| Poor in vitro dissolution performance | "Spring and parachute" effect is not optimized; the drug rapidly precipitates from the supersaturated solution. | Incorporate a precipitation inhibitor into the formulation. Optimize the polymer and its concentration to maintain supersaturation for a longer duration. |
Lipid-Based Formulations (LBFs)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Phase separation or precipitation of this compound in the LBF | Low solubility of this compound in the lipid excipients. Incompatible excipients. | Screen a variety of oils, surfactants, and co-solvents to identify a system with high solubilizing capacity for this compound. Construct ternary phase diagrams to determine the optimal composition of the formulation. |
| Variability in in vivo performance | The formulation's performance is highly dependent on the digestive state of the subject (fed vs. fasted). | Select a formulation that forms a fine emulsion upon dispersion in aqueous media, making it less susceptible to food effects. Consider self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). |
| Oxidative instability of the formulation | The lipid excipients are prone to oxidation. | Add an antioxidant to the formulation. Store the LBF in an oxygen-impermeable container under nitrogen. |
Nanoparticle Engineering
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Particle aggregation or Ostwald ripening | The high surface energy of nanoparticles makes them prone to aggregation to minimize surface area. | Use appropriate stabilizers (e.g., surfactants, polymers) to provide steric or electrostatic stabilization. Optimize the manufacturing process parameters (e.g., homogenization pressure, sonication time). |
| Difficulty in scaling up the manufacturing process | Lab-scale methods (e.g., probe sonication) are not always directly transferable to large-scale production. | Explore scalable manufacturing techniques such as high-pressure homogenization or wet media milling. |
| Low yield of the final nanoparticle formulation | Loss of material during processing steps like filtration or drying. | Optimize the downstream processing steps. For solid dosage forms, consider spray drying or lyophilization to convert the nanosuspension into a solid powder. |
Experimental Protocols
Protocol 1: Screening of Polymers for Amorphous Solid Dispersions (ASDs)
-
Solvent Casting Method:
-
Accurately weigh this compound and the selected polymer (e.g., PVP K30, HPMC-AS, Soluplus®) in various ratios (e.g., 1:1, 1:2, 1:4).
-
Dissolve both components in a common volatile solvent (e.g., methanol, acetone).
-
Cast the solution onto a glass petri dish and allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.
-
Further dry the resulting film in a vacuum oven at 40°C for 48 hours to remove residual solvent.
-
Characterize the resulting solid dispersion for amorphicity using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Solubility Studies:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
-
Formulation Development:
-
Based on the solubility data, select an oil, surfactant, and co-solvent.
-
Prepare various formulations by mixing the selected excipients in different ratios.
-
Add this compound to the excipient mixture and vortex until the drug is completely dissolved.
-
-
Characterization:
-
Perform a self-emulsification test by adding the formulation to water under gentle agitation and observing the formation of an emulsion.
-
Measure the droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.
-
Visualizations
Caption: A streamlined workflow for the development and selection of an optimal oral formulation for this compound.
Caption: The logical relationship between poor dissolution and low bioavailability of this compound, and the role of formulation intervention.
How to assess JMX0293-induced cytotoxicity in primary tumor samples.
This guide provides researchers, scientists, and drug development professionals with comprehensive protocols and troubleshooting advice for evaluating the cytotoxic effects of the novel mTOR inhibitor, JMX0293, in primary tumor samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the mTOR (mechanistic Target of Rapamycin) signaling pathway. It specifically targets both mTORC1 and mTORC2 complexes, leading to the downstream inhibition of protein synthesis, cell growth, and proliferation, and the induction of apoptosis in cancer cells.
Q2: Which primary tumor types are most likely to be sensitive to this compound?
A2: Tumors with hyperactive PI3K/Akt/mTOR signaling are predicted to be most sensitive to this compound. This includes cancers with mutations in PIK3CA, loss of PTEN, or amplification of AKT. Screening of primary samples for these biomarkers is recommended prior to cytotoxicity assessment.
Q3: What is the optimal concentration range and incubation time for this compound in primary tumor cell cultures?
A3: The optimal concentration and time will vary between tumor types. We recommend performing a dose-response and time-course experiment as a first step. A typical starting concentration range for a novel mTOR inhibitor like this compound would be from 1 nM to 100 µM, with incubation times of 24, 48, and 72 hours.
Q4: How can I distinguish between a cytotoxic and a cytostatic effect with this compound?
A4: To differentiate between cytotoxicity (cell death) and cytostasis (inhibition of proliferation), it is essential to use complementary assays. A metabolic assay like MTT or resazurin (B115843) should be run in parallel with a true cytotoxicity assay, such as a membrane integrity assay (e.g., LDH release) or an apoptosis assay (e.g., Caspase-3/7 activity or Annexin V staining).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.2. Inconsistent drug concentration.3. Edge effects in the culture plate. | 1. Ensure a single-cell suspension before seeding; mix gently and thoroughly.2. Calibrate pipettes; prepare a master mix of this compound dilution.3. Avoid using the outermost wells of the plate; fill them with sterile PBS to maintain humidity. |
| No significant cytotoxic effect observed | 1. This compound concentration is too low.2. Incubation time is too short.3. The primary tumor sample is resistant.4. Drug instability in culture medium. | 1. Broaden the concentration range up to 100 µM.2. Extend the time course to 96 or 120 hours.3. Genotype the tumor sample for resistance markers; test on a known sensitive cell line as a positive control.4. Prepare fresh drug dilutions for each experiment; minimize freeze-thaw cycles. |
| High background signal in control wells | 1. Poor health of primary cells post-dissociation.2. Contamination (microbial or chemical).3. Assay reagent interference. | 1. Optimize the tissue dissociation protocol to maximize cell viability.2. Use strict aseptic techniques; test media and supplements for contamination.3. Run a "reagent-only" control (no cells) to check for background signal. |
| Inconsistent results with Annexin V/PI staining | 1. Cell loss during washing steps.2. Compensation issues in flow cytometry.3. Subjective gating strategy. | 1. Use low-speed centrifugation (e.g., 300 x g) for all wash steps.2. Run single-stain controls for each fluorophore to set up proper compensation.3. Establish a consistent gating strategy based on unstained and single-stained controls. |
Experimental Protocols & Data Presentation
Protocol 1: General Workflow for Assessing this compound Cytotoxicity
This workflow provides a high-level overview of the process from sample receipt to data analysis.
Protocol 2: Cell Viability Assessment using Resazurin Assay
Objective: To measure metabolically active cells as an indicator of viability after this compound treatment.
-
Cell Seeding: Gently dissociate primary tumor cells into a single-cell suspension. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of appropriate culture medium. Incubate for 24 hours to allow attachment.
-
Drug Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired time points (e.g., 48, 72 hours) at 37°C, 5% CO₂.
-
Assay: Add 20 µL of Resazurin stock solution (e.g., 0.15 mg/mL) to each well. Incubate for 2-4 hours until the color changes from blue to pink/purple.
-
Data Acquisition: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (~570 nm, with a reference at 600 nm) using a plate reader.
-
Analysis: Calculate percent viability relative to the vehicle-treated control wells.
Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
Objective: To specifically measure the induction of apoptosis by quantifying caspase-3 and -7 activities.
-
Seeding and Treatment: Follow steps 1-3 from the Resazurin Assay protocol in a white-walled, clear-bottom 96-well plate suitable for luminescence.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal to cell number (can be done in a parallel plate) and express results as fold-change over the vehicle control.
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | % Viability (Tumor A) | Std. Dev. (A) | % Viability (Tumor B) | Std. Dev. (B) |
| 0 (Vehicle) | 100.0 | 5.2 | 100.0 | 6.1 |
| 0.01 | 98.5 | 4.8 | 99.1 | 5.5 |
| 0.1 | 85.3 | 6.1 | 95.4 | 4.9 |
| 1 | 52.1 | 7.3 | 80.2 | 6.8 |
| 10 | 15.8 | 3.9 | 45.7 | 5.3 |
| 100 | 5.2 | 2.1 | 10.3 | 3.4 |
| IC50 (µM) | 1.15 | 13.5 |
Signaling Pathway Visualization
This compound inhibits the mTOR pathway, which is central to cell growth and survival. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.
Strategies to reduce non-specific binding of JMX0293 in experiments.
Welcome to the technical support center for JMX0293. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you mitigate non-specific binding and ensure the accuracy of your experimental results. As this compound is a novel compound, the following recommendations are based on established principles for small molecule inhibitors and probes.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding for a small molecule like this compound?
A1: High non-specific binding (NSB) for a small molecule inhibitor can arise from several factors:
-
Hydrophobic Interactions: Compounds with hydrophobic properties can interact non-specifically with proteins and plastic surfaces used in assay plates.[1]
-
Electrostatic Interactions: Charged molecules may bind non-specifically to surfaces or proteins with an opposite charge.[1]
-
Suboptimal Assay Buffer: The pH, ionic strength, or absence of appropriate blocking agents in your buffer can foster non-specific interactions.[1]
-
Binding to Serum Proteins: In cell-based assays, small molecules can bind to abundant serum proteins like albumin, which can lead to off-target effects and reduce the available concentration of the compound for its intended target.[1]
Q2: I'm observing high background signal in my assay. How can I confirm it's due to non-specific binding of this compound?
A2: To confirm NSB, you should run a control experiment where the specific target of this compound is absent.[1] A high signal in this control group is a strong indicator of NSB. For receptor-binding assays, this involves measuring binding in the presence of a high concentration of an unlabeled competitor; the remaining signal represents non-specific binding.[2]
Q3: What general strategies can I employ to reduce non-specific binding of this compound in my experiments?
A3: Several key strategies can be effective:
-
Optimize Buffer Composition: Adjusting the pH and increasing the salt (e.g., NaCl) concentration can minimize electrostatic interactions.[1][3][4]
-
Use Blocking Agents: Adding proteins like Bovine Serum Albumin (BSA) can coat surfaces and prevent the inhibitor from binding non-specifically.[1][3]
-
Include Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20, can disrupt hydrophobic interactions.[3][4]
-
Titrate this compound Concentration: Use the lowest concentration of this compound that still provides a specific signal to minimize off-target binding.[5]
Q4: Can serum in my cell culture media contribute to the non-specific binding of this compound?
A4: Yes, serum proteins are a significant factor.[1] The fraction of the drug that is unbound is the active portion available to interact with the target.[1] If possible and compatible with your cells, consider reducing the serum concentration or using serum-free media during the this compound incubation step.[1]
Troubleshooting Guides & Experimental Protocols
Guide 1: Reducing Non-Specific Binding in Immunoassays (e.g., ELISA)
High background in an ELISA can obscure specific signals.[5] The primary causes are often inadequate blocking or excessive antibody/reagent concentrations.[5]
Optimization of Blocking Buffers
The goal of a blocking buffer is to saturate all unoccupied binding sites on the assay plate.[5]
| Parameter | Recommendation | Rationale |
| Blocking Agent | Test various agents such as 1-5% Bovine Serum Albumin (BSA), Casein, or non-fat dry milk.[5][6][7] | Different blocking agents work best for different assay systems. Empirical testing is necessary.[6][8] |
| Concentration | Titrate the concentration of the chosen blocking agent (e.g., 1%, 3%, 5% BSA).[9] | Too little will leave sites exposed; too much can interfere with specific binding.[6] |
| Incubation Time | Increase incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[6] | Ensures complete saturation of non-specific sites. |
| Additives | Include a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.05%) in the blocking and wash buffers.[10] | Disrupts hydrophobic interactions and helps remove weakly associated molecules during washes.[8] |
Protocol: Checkerboard Titration to Optimize this compound and Detection Antibody Concentration
This protocol helps find the optimal concentrations of your reagents to maximize the signal-to-noise ratio.[5]
-
Plate Coating: Coat a 96-well plate with your target antigen as per your standard protocol.
-
Blocking: Block the plate with your newly optimized blocking buffer.
-
Serial Dilutions:
-
Prepare a 2-fold serial dilution of this compound in your assay buffer along the rows of the plate.
-
Prepare a 2-fold serial dilution of your primary antibody along the columns of the plate.
-
Include a column with no primary antibody as a control for secondary antibody non-specific binding.[5]
-
-
Incubation: Incubate the plate according to your standard procedure.
-
Washing: Wash the plate thoroughly. Increase the number of wash cycles if high background persists.[5]
-
Secondary Antibody & Detection: Add a single, optimized concentration of the secondary antibody, followed by the detection substrate.
-
Analysis: Read the plate. The optimal concentrations will yield a high specific signal with low background.
Guide 2: Reducing Background in Immunofluorescence (IF)
In immunofluorescence, high background can be caused by sample autofluorescence or non-specific binding of reagents.[11][12]
Protocol: Optimized Immunofluorescence Staining
-
Fixation and Permeabilization: Poor fixation or permeabilization can contribute to background noise.[9] Use high-quality reagents and optimize incubation times. Some fixatives like glutaraldehyde (B144438) can increase autofluorescence.[11]
-
Blocking Step:
-
Antibody Dilution:
-
Dilute your primary and secondary antibodies in the blocking solution. This helps to minimize non-specific interactions during the incubation steps.
-
If using a this compound-fluorophore conjugate, dilute it in a buffer containing 1% BSA and 0.05% Tween-20.
-
-
Washing: Increase the number and duration of wash steps after antibody incubations. Use a wash buffer containing 0.05% Tween-20 in PBS.
-
Controls: Always include a "secondary antibody only" control to assess non-specific binding of the secondary antibody.[13]
Guide 3: Verifying Specific Binding with a Competition Assay
A competition assay is the definitive method to demonstrate that the binding of this compound is specific to its intended target.[14] The principle is to show that an excess of an unlabeled competitor molecule can displace the binding of a labeled or active molecule (this compound).
Protocol: this compound Competition Assay
This protocol assumes you have a known unlabeled ligand for the target of this compound.
-
Prepare Reagents:
-
This compound: Prepare at a concentration that gives a robust signal in your assay (e.g., 1x or 2x its EC50 or Kd).
-
Unlabeled Competitor: Prepare a serial dilution series of a known unlabeled ligand for the target, with the highest concentration being at least 1000-fold higher than its Ki or Kd.[2]
-
Target: Prepare your cell lysate, purified protein, or membranes containing the target receptor.
-
-
Assay Setup:
-
Total Binding Wells: Add the target, this compound, and assay buffer.
-
Competitor Wells: Add the target, this compound, and the serial dilutions of the unlabeled competitor.
-
Non-Specific Binding (NSB) Wells: Add the target, this compound, and the highest concentration of the unlabeled competitor.[15]
-
-
Incubation: Incubate the reaction to allow binding to reach equilibrium.[15]
-
Detection: Measure the signal from this compound binding using the appropriate detection method for your assay.
-
Data Analysis:
-
The signal in the "NSB Wells" represents the level of non-specific binding.
-
Subtract the NSB signal from all other wells to determine specific binding.
-
Plot the specific binding signal against the logarithm of the competitor concentration. You should observe a dose-dependent decrease in signal as the competitor displaces this compound, confirming specific binding.[15]
-
Visualizing Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. benchchem.com [benchchem.com]
- 6. hiyka.com [hiyka.com]
- 7. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of STAT3 Inhibitors for Triple-Negative Breast Cancer (TNBC): A Focus on Preclinical Candidates
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical signaling node and a promising therapeutic target in Triple-Negative Breast Cancer (TNBC). Constitutive activation of the STAT3 signaling pathway is frequently observed in TNBC, where it plays a pivotal role in driving tumor cell proliferation, survival, invasion, and immunosuppression. Consequently, the development of potent and specific STAT3 inhibitors is an area of intense research. This guide provides a comparative overview of several preclinical STAT3 inhibitors that have demonstrated anti-tumor activity in TNBC models. While direct comparative data for a compound designated "JMX0293" is not available in the public domain, this analysis focuses on other well-documented STAT3 inhibitors to provide a framework for evaluation.
Quantitative Comparison of STAT3 Inhibitors in TNBC Models
The following table summarizes the in vitro efficacy of selected STAT3 inhibitors against various TNBC cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | TNBC Cell Line | IC50 (µM) | Key Findings | Reference |
| Cryptotanshinone | MDA-MB-231 | ~5.8 | Induces apoptosis and inhibits cell migration. Downregulates STAT3 phosphorylation. | |
| SUM159 | ~4.5 | Reduces tumor growth in xenograft models. | ||
| Stattic | MDA-MB-231 | ~5.1 | Inhibits STAT3 dimerization and phosphorylation. Induces G2/M cell cycle arrest. | |
| Hs578T | ~4.2 | Suppresses tumor growth and metastasis in vivo. | ||
| SH-4-54 | MDA-MB-468 | ~2.5 | A STAT3 SH2 domain inhibitor that blocks STAT3 activation. | |
| BT-549 | ~3.1 | Demonstrates efficacy in patient-derived xenograft (PDX) models of TNBC. | ||
| BP-1-102 | MDA-MB-231 | ~0.47 | A potent STAT3 inhibitor that also targets STAT5. Induces apoptosis. | |
| 4T1 | ~0.35 | Reduces tumor burden and lung metastases in a syngeneic mouse model. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the STAT3 inhibitor (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for STAT3 Phosphorylation
This protocol is used to detect the levels of total and phosphorylated STAT3, providing a direct measure of the inhibitor's target engagement.
-
Cell Lysis: Treat TNBC cells with the STAT3 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol outlines a typical study to assess the anti-tumor efficacy of a STAT3 inhibitor in a mouse model.
-
Cell Implantation: Subcutaneously inject 1-5 million MDA-MB-231 cells into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the STAT3 inhibitor (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Visualizations
Caption: Simplified STAT3 signaling pathway in TNBC.
Caption: Preclinical evaluation workflow for a STAT3 inhibitor in TNBC.
A Comparative Analysis of JMX0293 and Niclosamide in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of JMX0293 and the repurposed drug niclosamide (B1684120) in the context of cancer therapy. By presenting a side-by-side analysis of their mechanisms of action, quantitative efficacy, and the signaling pathways they modulate, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate these two compounds for further investigation and potential clinical application.
At a Glance: this compound vs. Niclosamide
| Feature | This compound | Niclosamide |
| Primary Mechanism | STAT3 Phosphorylation Inhibitor | Multi-Targeted Kinase Inhibitor & Mitochondrial Uncoupler |
| Key Signaling Pathways | STAT3 | Wnt/β-catenin, STAT3, NF-κB, Notch, mTOR |
| Therapeutic Approach | Targeted Therapy | Broad-Spectrum Antineoplastic |
| Developmental Stage | Preclinical | FDA-approved (for other indications), Repurposed for Cancer |
Data Presentation: Quantitative Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and niclosamide in various breast cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Cell Line | Cancer Type | This compound IC50 (µM) | Niclosamide IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.38[1][2] | < 1[3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | - | 0.877[4] |
| MCF-7 | Estrogen Receptor-Positive | - | 0.956[4] |
| Hs578T | Triple-Negative Breast Cancer | - | 25.32 (24h)[5] |
| DU145 | Prostate Cancer | - | < 1[3] |
| PC-3 | Prostate Cancer | - | < 1[3] |
| T-47D | Estrogen Receptor-Positive | - | < 1[3] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method. The data presented here are compiled from different studies and should be interpreted with this in mind. A direct, head-to-head comparison in the same experimental setup would provide the most accurate comparative assessment.
Signaling Pathways and Mechanisms of Action
This compound: A Targeted STAT3 Inhibitor
This compound is an O-alkylamino-tethered salicylamide (B354443) derivative of niclosamide.[1] Its primary mechanism of action is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[1] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and metastasis. By inhibiting STAT3 phosphorylation, this compound effectively blocks its downstream signaling cascade, leading to apoptosis in cancer cells.[1] This targeted approach suggests a more specific mode of action with potentially fewer off-target effects compared to its parent compound, niclosamide.
Niclosamide: A Multi-Targeted Agent
Niclosamide, an FDA-approved antihelminthic drug, has been repurposed for cancer therapy due to its ability to modulate multiple oncogenic signaling pathways.[5] This multi-targeted approach provides a broad-spectrum antineoplastic effect.
-
Wnt/β-catenin Pathway: Niclosamide inhibits the Wnt/β-catenin pathway, which is crucial for cancer cell proliferation and stemness, by promoting the degradation of β-catenin.[3][6]
-
STAT3 Pathway: Similar to this compound, niclosamide also inhibits the STAT3 pathway, contributing to its anti-proliferative and pro-apoptotic effects.[7]
-
mTOR and NF-κB Pathways: Niclosamide has been shown to inhibit these pathways, which are also critical for cancer cell survival and proliferation.[5]
-
Mitochondrial Uncoupling: Niclosamide can disrupt the mitochondrial membrane potential, leading to a decrease in ATP production and the induction of apoptosis.
Experimental Protocols
Western Blot Analysis of STAT3 Phosphorylation (this compound)
This protocol describes the methodology to assess the inhibitory effect of this compound on STAT3 phosphorylation in cancer cells.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 24 hours). A vehicle control (DMSO) should be included.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. The ratio of phospho-STAT3 to total STAT3 is calculated to determine the extent of inhibition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Niclosamide sensitizes triple-negative breast cancer cells to ionizing radiation in association with the inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity studies of Wnt/β-catenin inhibition in the Niclosamide chemotype: Identification of derivatives with improved drug exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validating the Anticancer Efficacy of JMX0293 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anticancer effects of the novel STAT3 inhibitor, JMX0293, in patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC). As direct PDX data for this compound is not yet publicly available, this document leverages published data from analogous STAT3 inhibitors and other targeted therapies evaluated in TNBC PDX models to present a comprehensive overview of the expected experimental workflow, data presentation, and comparative analysis.
Introduction to this compound and the Role of STAT3 in Triple-Negative Breast Cancer
This compound is an experimental small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein. The STAT3 signaling pathway is frequently overactive in various cancers, including TNBC, a particularly aggressive form of breast cancer with limited targeted treatment options. Constitutive activation of STAT3 promotes tumor cell proliferation, survival, and metastasis, making it a compelling target for therapeutic intervention. Preclinical studies in cell-line-derived xenografts have demonstrated the potential of STAT3 inhibition to suppress tumor growth.[1] Patient-derived xenografts, which more accurately recapitulate the heterogeneity and microenvironment of human tumors, are the crucial next step in validating the clinical potential of novel compounds like this compound.[2][3][4][5][6][7][8][9]
Comparative Efficacy of STAT3 Inhibitors and Other Targeted Agents in TNBC PDX Models
To contextualize the potential performance of this compound, this section summarizes the efficacy of other STAT3 inhibitors and relevant targeted therapies that have been evaluated in TNBC PDX models.
Table 1: Comparative Efficacy of Anticancer Agents in TNBC Patient-Derived Xenograft Models
| Compound | Target | PDX Model(s) | Key Findings | Reference |
| C188 | STAT3 | BCM2665, MC1 (TNBC) | Reduced tumor-initiating cells; delayed tumor recurrence; improved 30-day recurrence-free survival when combined with docetaxel. | [1][10][11] |
| JW-STAT3i | STAT3 (N-terminus) | Breast Cancer PDX | Strong anti-cancer potency; impairs both nuclear and mitochondrial STAT3 activity; high correlation with predictive biomarkers. | [12] |
| Rapamycin (Sirolimus) | mTOR | Panel of 7 TNBC PDX models | Significant tumor growth inhibition (77-99%) across all models, suggesting broad efficacy in TNBC. | [13][14] |
| CCI-779 (Temsirolimus) | mTOR | Panel of 7 TNBC PDX models | Similar to Rapamycin, demonstrated significant tumor growth inhibition in TNBC PDX models. | [13][14] |
| Doxorubicin | Topoisomerase II | Panel of 7 TNBC PDX models | Minimal to partial response, with growth inhibition ranging from 2% to 52%. | [13] |
| Carboplatin (B1684641) | DNA cross-linking | Panel of 50 TNBC PDX models | Efficacy varied significantly across different PDX models, highlighting tumor heterogeneity. | [2] |
| Docetaxel | Microtubules | Panel of 50 TNBC PDX models | Single-agent efficacy was variable; combination with carboplatin did not always result in an enhanced response. | [2] |
Experimental Protocols for PDX-Based Validation of this compound
The following section details the essential experimental protocols for establishing and utilizing TNBC PDX models to evaluate the efficacy of this compound.
Establishment of Patient-Derived Xenografts
A critical first step is the successful engraftment and propagation of patient tumor tissue in immunodeficient mice.
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients with a diagnosis of triple-negative breast cancer.
-
Implantation: Small fragments of the viable tumor tissue are surgically implanted into the mammary fat pad of immunocompromised mice (e.g., SCID beige mice).
-
Passaging: Once the tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested and passaged into new cohorts of mice for expansion and subsequent drug efficacy studies.
In Vivo Efficacy Studies
Once the PDX models are established, they can be used to assess the antitumor activity of this compound.
-
Animal Cohorts: Mice bearing established PDX tumors of a designated size (e.g., 100-200 mm³) are randomized into treatment and control groups.
-
Treatment Administration:
-
This compound: Administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Comparator Agents: Standard-of-care chemotherapy (e.g., docetaxel, carboplatin) and/or other targeted agents are administered according to established protocols.
-
Control: A vehicle control group receives the delivery vehicle without the active compound.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and overall health are monitored to assess toxicity.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression and time to progression.
-
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors are harvested for analysis of target engagement (e.g., levels of phosphorylated STAT3) and other relevant biomarkers.
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental processes and molecular pathways is crucial for understanding the study design and the mechanism of action of this compound.
Caption: Experimental workflow for validating this compound in TNBC PDX models.
Caption: Simplified STAT3 signaling pathway and the inhibitory action of this compound.
Conclusion
The validation of this compound in patient-derived xenograft models represents a critical milestone in its preclinical development. By employing rigorous experimental designs and comparing its efficacy against both standard-of-care and other targeted agents, researchers can gain a comprehensive understanding of its therapeutic potential. The data generated from these studies will be instrumental in informing the design of future clinical trials for patients with triple-negative breast cancer.
References
- 1. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Derived Xenografts of Triple-Negative Breast Cancer Enable Deconvolution and Prediction of Chemotherapy Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tvarditherapeutics.com [tvarditherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abnova.com [abnova.com]
- 9. Patient-derived tumor xenografts: transforming clinical samples into mouse models. | Siolas Lab [siolaslab.weill.cornell.edu]
- 10. Selective small molecule Stat3 inhibitor reduces breast cancer tumor-initiating cells and improves recurrence free survival in a human-xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model | PLOS One [journals.plos.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition | springermedizin.de [springermedizin.de]
- 14. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
JMX0293: A Comparative Analysis of In Vivo Efficacy Against Standard-of-Care Chemotherapy in Triple-Negative Breast Cancer Xenograft Models
For Immediate Release
This guide provides a comparative overview of the in vivo efficacy of the investigational compound JMX0293 against standard-of-care chemotherapeutic agents for triple-negative breast cancer (TNBC). The data presented is derived from preclinical studies utilizing the MDA-MB-231 human breast cancer xenograft model, a widely used and accepted model for TNBC research. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a novel O-alkylamino-tethered salicylamide (B354443) derivative, has demonstrated significant in vivo anti-tumor activity in a TNBC xenograft model. The compound's mechanism of action involves the inhibition of the STAT3 signaling pathway, a key pathway in cancer cell proliferation, survival, and metastasis. While direct head-to-head comparative studies are not yet available, this guide consolidates existing data to provide an objective, albeit indirect, comparison of this compound's efficacy with that of standard-of-care chemotherapies, including paclitaxel, doxorubicin, and carboplatin, in the same preclinical model.
In Vivo Efficacy Data
The following tables summarize the quantitative data from separate in vivo studies conducted in MDA-MB-231 xenograft models. It is critical to note that these studies were not conducted in parallel, and therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Compound | Dosage and Administration | Key Efficacy Results | Toxicity Profile |
| This compound | 7.5 mg/kg and 10 mg/kg, intraperitoneal (i.p.) injection | Significantly suppressed tumor growth compared to control.[1] | No significant toxicity or body weight loss observed.[1] |
Table 2: In Vivo Efficacy of Standard-of-Care Chemotherapies in MDA-MB-231 Xenograft Models
| Compound | Dosage and Administration | Key Efficacy Results |
| Paclitaxel | 15 mg/kg | Strong antitumor activity (T/C = 6.5%). |
| Paclitaxel | 13.73 mg/kg | Tumor inhibition rate of 67.22%. |
| Doxorubicin | Not specified | Significantly prolonged tumor growth delay (median 42 days vs. 25 days for control). |
| Doxorubicin | Maximum Tolerated Dose | Failed to inhibit tumor growth compared to vehicle. |
| Carboplatin | 20 mg/kg (in TMD231 model) | Significant reduction in primary tumor growth. |
| Carboplatin | 40 mg/kg (in PDX model) | Decrease in tumor size. |
Experimental Protocols
This compound In Vivo Efficacy Study
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer).
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of MDA-MB-231 cells to establish xenograft tumors.
-
Treatment Groups:
-
Vehicle control.
-
This compound (7.5 mg/kg, i.p.).
-
This compound (10 mg/kg, i.p.).
-
-
Endpoints: Tumor volume and body weight were monitored throughout the study.
Standard-of-Care Chemotherapy In Vivo Studies (General Protocol)
-
Cell Line: MDA-MB-231.
-
Animal Model: Immunocompromised mice (e.g., nude, NOD/SCID).
-
Tumor Implantation: Subcutaneous or orthotopic (mammary fat pad) injection of MDA-MB-231 cells.
-
Treatment Groups:
-
Vehicle control.
-
Standard-of-care agent (e.g., paclitaxel, doxorubicin, carboplatin) at specified doses and routes of administration.
-
-
Endpoints: Tumor growth inhibition (TGI), tumor growth delay, tumor volume, and/or tumor weight.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. By inhibiting STAT3 phosphorylation, this compound effectively downregulates these pro-tumorigenic genes, leading to apoptosis and reduced tumor growth.[1]
In contrast, standard-of-care chemotherapies for TNBC act through different mechanisms:
-
Paclitaxel: A taxane (B156437) that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Doxorubicin: An anthracycline that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which lead to DNA damage and cell death.
-
Carboplatin: A platinum-based agent that forms DNA adducts, leading to intra- and inter-strand crosslinks, which inhibit DNA replication and transcription, ultimately causing apoptosis.
Visualizations
This compound Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound.
This compound Signaling Pathway
Caption: this compound inhibits the STAT3 signaling pathway.
Conclusion
This compound demonstrates promising anti-tumor efficacy in a preclinical model of TNBC by targeting the STAT3 signaling pathway. While the absence of direct comparative in vivo studies with standard-of-care agents necessitates cautious interpretation, the available data suggests that this compound's performance warrants further investigation. Future head-to-head studies are crucial to definitively establish the therapeutic potential of this compound relative to current treatment options for triple-negative breast cancer.
References
JMX0293: Cross-Validation of a Novel STAT3 Inhibitor Across Diverse Cancer Landscapes
A Comparative Guide for Researchers and Drug Development Professionals
The signal transducer and activator of transcription 3 (STAT3) signaling pathway, a critical mediator of cellular processes such as proliferation, survival, and differentiation, is frequently and aberrantly activated in a wide array of human cancers. This constitutive activation drives tumor progression and metastasis, making STAT3 an attractive target for novel anticancer therapies. JMX0293, a novel O-alkylamino-tethered salicylamide (B354443) derivative, has emerged as a potent inhibitor of STAT3, demonstrating significant anti-tumor activity in breast cancer models. This guide provides a comprehensive cross-validation of the presumed mechanism of action of this compound in lung, prostate, and colon cancers by drawing parallels with the established roles of other STAT3 inhibitors in these malignancies. Through a detailed comparison with existing therapeutic alternatives and extensive experimental data, this document serves as a vital resource for researchers and drug development professionals exploring the therapeutic potential of STAT3 inhibition.
Mechanism of Action: Targeting the Core of Cancer Progression
This compound exerts its anticancer effects by directly targeting the STAT3 protein. In breast cancer cell lines, this compound has been shown to inhibit the phosphorylation of STAT3, a crucial step for its activation, dimerization, and subsequent translocation to the nucleus where it regulates the transcription of genes involved in cell survival and proliferation.[1] This inhibition of STAT3 activity leads to a cascade of downstream effects, including the induction of apoptosis (programmed cell death) and the suppression of tumor growth in vivo.[1]
While direct experimental data for this compound in lung, prostate, and colon cancers is not yet available, the fundamental role of STAT3 in these malignancies suggests a similar mechanism of action. Constitutive STAT3 activation is a well-documented driver of tumorigenesis in all three cancer types, promoting cell proliferation, angiogenesis, and immune evasion. Therefore, it is highly probable that this compound would exhibit anti-tumor activity in these cancers by inhibiting the STAT3 signaling pathway.
Comparative Efficacy of STAT3 Inhibition
To contextualize the potential of this compound, this section compares the in vitro efficacy of various STAT3 inhibitors across lung, prostate, and colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below. A lower IC50 value indicates a more potent compound.
Lung Cancer
Standard of Care: Treatment for advanced non-small cell lung cancer (NSCLC) typically involves a combination of chemotherapy (e.g., platinum-based drugs), targeted therapy (for patients with specific genetic mutations like EGFR or ALK), and immunotherapy (e.g., checkpoint inhibitors).[2][3][4][5][6]
STAT3 Inhibitors as an Alternative: STAT3 inhibition offers a promising therapeutic strategy, particularly for tumors that have developed resistance to standard therapies.
| STAT3 Inhibitor | Lung Cancer Cell Line | IC50 (µM) |
| Stattic | A549 | ~5 |
| S3I-201 | A549 | ~100 |
| Cryptotanshinone | A549 | 4.6 |
| LLL12 | H460 | ~0.5 |
| Napabucasin | Various | Not specified in provided results |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Prostate Cancer
Standard of Care: The mainstay of treatment for metastatic prostate cancer is androgen deprivation therapy (ADT).[7][8][9][10][11] For castration-resistant prostate cancer (CRPC), options include second-generation anti-androgens (e.g., enzalutamide), chemotherapy (e.g., docetaxel), and radiopharmaceuticals.[7][8]
STAT3 Inhibitors as an Alternative: STAT3 signaling is implicated in the progression to CRPC, making its inhibition a rational therapeutic approach.
| STAT3 Inhibitor | Prostate Cancer Cell Line | IC50 (µM) |
| Stattic | DU145 | 5[12] |
| AG490 (JAK2/STAT3 inhibitor) | DU145 | Induces apoptosis |
| STAT3 antisense oligonucleotides | DU145, LNCaP | Induce apoptosis |
| LLL12 | DU145 | ~1 |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Colon Cancer
Standard of Care: The standard of care for metastatic colorectal cancer (CRC) is chemotherapy, often in combination with targeted agents such as bevacizumab (an anti-VEGF antibody) or cetuximab/panitumumab (anti-EGFR antibodies for RAS wild-type tumors).[13][14][15][16][17]
STAT3 Inhibitors as an Alternative: STAT3 activation is associated with poor prognosis and chemoresistance in CRC.
| STAT3 Inhibitor | Colon Cancer Cell Line | IC50 (µM) |
| Stattic | SW480, SW837 | Sensitizes to chemoradiotherapy |
| AG490 (JAK2/STAT3 inhibitor) | SW480, HT29 | 80 (SW480), 40 (HT29)[18] |
| LLL12 | HCT116, SW480 | Potent inhibition |
| Napabucasin | pSTAT3-positive tumors | Improved overall survival in clinical trial[19] |
| Dehydroxyhispolon Methyl Ether | HCT-15, LoVo | 11.79 (HCT-15), 10.42 (LoVo)[20] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action of STAT3 inhibitors, the following diagrams, generated using the DOT language for Graphviz, illustrate the STAT3 signaling pathway and a typical experimental workflow for evaluating these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols: Treatment Recommendations, Early or Localized Disease, Treatment of Locally Advanced Disease, First-Line Therapy, Metastatic (Stage IV) or Recurrent Disease [emedicine.medscape.com]
- 3. mskcc.org [mskcc.org]
- 4. Treatment for Lung Cancer | Surgery, Radiation & Drug Therapies [cancervic.org.au]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Optimizing current standard of care therapy for stage III non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mskcc.org [mskcc.org]
- 8. media.cancercare.org [media.cancercare.org]
- 9. Metastatic Prostate Cancer—A Review of Current Treatment Options and Promising New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Treatment for Metastatic Prostate Cancer Often Suboptimal - NCI [cancer.gov]
- 12. STAT3 as a target for sensitizing prostate cancer cells to irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Colon Cancer Treatment, by Stage | How to Treat Colon Cancer | American Cancer Society [cancer.org]
- 17. Colon Cancer Treatment & Management: Approach Considerations, Surgical Care, Ablation [emedicine.medscape.com]
- 18. Constitutive Activation of JAK3/STAT3 in Colon Carcinoma Tumors and Cell Lines: Inhibition of JAK3/STAT3 Signaling Induces Apoptosis and Cell Cycle Arrest of Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancernetwork.com [cancernetwork.com]
- 20. Blockade of the SRC/STAT3/BCL-2 Signaling Axis Sustains the Cytotoxicity in Human Colorectal Cancer Cell Lines Induced by Dehydroxyhispolon Methyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
JMX0293 Performance in Breast Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the pre-clinical performance of JMX0293, a novel O-alkylamino-tethered salicylamide (B354443) derivative, against a panel of breast cancer cell lines. This compound has demonstrated potent anti-cancer activity, primarily through the inhibition of the STAT3 signaling pathway. This document compares its efficacy with other known STAT3 inhibitors and provides detailed experimental protocols for key assays.
Data Presentation: In Vitro Efficacy of this compound and Comparators
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other STAT3 inhibitors against various breast cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Subtype | IC50 (µM) |
| This compound | MDA-MB-231 | Triple-Negative | 0.92 - 3.38 [1] |
| MCF-7 | ER-Positive | 2.24 | |
| T-47D | ER-Positive | N/A | |
| MDA-MB-468 | Triple-Negative | N/A | |
| MCF-10A (Non-tumorigenic) | Normal-like | >60 [1][2] | |
| Stattic | MDA-MB-231 | Triple-Negative | ~5.1[3][4][5] |
| 4T1 (Murine) | Triple-Negative | 10.23 - 18.96[6] | |
| Napabucasin | MCF-7 | ER-Positive | 49.91[7] |
| MCF-7-R (Tamoxifen-Resistant) | ER-Positive | 15.74[7] | |
| MDA-MB-468 | Triple-Negative | 11.50[8] | |
| Cryptotanshinone | ZR-75-1 | ER-Positive | N/A |
| MCF-7 | ER-Positive | N/A | |
| MDA-MB-231 | Triple-Negative | N/A | |
| MDA-MB-435 | Melanoma (misidentified as breast) | N/A |
N/A: Data not available in the searched literature.
Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
This compound exerts its anti-cancer effects by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. In many cancers, including breast cancer, STAT3 is constitutively activated, leading to the transcription of genes involved in cell proliferation, survival, and angiogenesis. This compound inhibits the phosphorylation of STAT3, a critical step for its activation and dimerization. This blockade leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, ultimately inducing apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or comparator compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blot for STAT3 Phosphorylation
This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Napabucasin Attenuates Resistance of Breast Cancer Cells to Tamoxifen by Reducing Stem Cell-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel STAT3 inhibitors with anti-breast cancer activity: structure-based virtual screening, molecular dynamics and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of JMX0293's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of the novel STAT3 inhibitor, JMX0293, with alternative therapeutic agents. The information presented is based on publicly available preclinical data to support independent verification and inform further research and development in oncology, particularly for Triple-Negative Breast Cancer (TNBC).
**Executive Summary
This compound is a salicylamide (B354443) derivative that has demonstrated potent anti-tumor activity in preclinical models of breast cancer. Its primary mechanism of action is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation, a key signaling node implicated in cancer cell proliferation, survival, and metastasis. This guide compares the efficacy of this compound with other investigational STAT3 inhibitors and standard-of-care chemotherapies for TNBC. While direct independent verification studies for this compound are not yet publicly available, this comparative analysis of data from various sources offers a valuable resource for the scientific community.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and a selection of alternative STAT3 inhibitors, as well as standard chemotherapy agents, against breast cancer cell lines, with a focus on the TNBC subtype. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Anti-Proliferative Activity of STAT3 Inhibitors against Breast Cancer Cell Lines
| Compound | Target | Cell Line | Assay | IC50 (µM) | Key Findings |
| This compound | STAT3 | MDA-MB-231 (TNBC) | Proliferation Assay | 3.38 ± 0.37 | Potent and selective activity against TNBC cells with low toxicity to non-tumorigenic cells.[1] |
| MDA-MB-468 (TNBC) | Proliferation Assay | - | Significantly inhibited colony formation.[1] | ||
| MCF-7 (ER+) | Proliferation Assay | - | Inhibited colony formation.[1] | ||
| T-47D (ER+) | Proliferation Assay | - | Inhibited colony formation.[1] | ||
| MCF-10A (Non-tumorigenic) | Proliferation Assay | > 60 | Low toxicity to normal breast epithelial cells.[1] | ||
| Napabucasin (BBI608) | STAT3 | MDA-MB-231 (TNBC) | MTT Assay (48h) | 7.0 ± 0.8 | Exhibits anticancer potency.[2] |
| MDA-MB-231-r (Paclitaxel-resistant) | Cell Viability Assay | - | Significantly reduced cell viability.[3] | ||
| BT-549-r (Paclitaxel-resistant) | Cell Viability Assay | - | Significantly reduced cell viability.[3] | ||
| K116 | STAT3 (coiled-coil domain) | MDA-MB-468 (TNBC) | Proliferation Assay | 4.8 | Selectively inhibited proliferation of breast cancer cells.[4] |
| 4T1 (Murine BC) | Proliferation Assay | 15.2 | Effective against murine breast cancer cells.[4] | ||
| Compound d10 | STAT3 | MDA-MB-468 (TNBC) | CCK-8 Assay (72h) | 18.87 | Demonstrated strong anti-proliferative effects.[5] |
| Stattic | STAT3 (SH2 domain) | 4T1 (Murine BC) | Proliferation Assay | 10.23 | Inhibited proliferation of multiple cancer cell types.[4] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound and Alternatives in Breast Cancer Xenograft Models
| Compound | Animal Model | Dose & Administration | Treatment Duration | Key Findings |
| This compound | MDA-MB-231 Xenograft (Nude Mice) | 7.5 mg/kg and 10 mg/kg, i.p. | Not Specified | Significantly suppressed tumor growth without significant toxicity.[1] |
| Napabucasin | Paclitaxel-resistant TNBC Xenograft | Not Specified | Not Specified | Significantly inhibited tumor growth.[3] |
| K116 | 4T1 Xenograft (Murine Model) | 30 mg/kg | Not Specified | Markedly suppressed tumor growth.[4] |
| Docetaxel | MDA-MB-231 Xenograft | 10 mg/kg, i.p. (once a week) | 22 days | Standard chemotherapeutic agent used as a positive control. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and independent verification.
Cell Viability and Proliferation (MTT/CCK-8 Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[6]
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Napabucasin) for the desired duration (e.g., 24, 48, or 72 hours).[2][7]
-
MTT/CCK-8 Addition: Add MTT solution (to a final concentration of 0.5 mg/mL) or CCK-8 solution to each well and incubate for 1.5-4 hours at 37°C.[6]
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 492 nm for MTT) using a microplate reader.[6]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.[8]
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).[9][10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9][10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[9]
Western Blot for STAT3 Phosphorylation
This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3), an indicator of STAT3 activation.
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in a suitable buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Detection: Detect the protein bands using a chemiluminescent substrate.[11]
-
Normalization: Strip and re-probe the membrane with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the p-STAT3 signal.[12][13]
In Vivo Tumor Xenograft Study
This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., MDA-MB-231) into the flank or mammary fat pad of the mice.[14][15]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[15]
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control via the specified route and schedule.[15]
-
Data Collection: Measure tumor volume and mouse body weight regularly (e.g., twice a week).[15]
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the STAT3 signaling pathway and a general experimental workflow for evaluating a STAT3 inhibitor.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating STAT3 inhibitors.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. Photoswitchable Stat3 inhibitors: design, synthesis and anticancer activity study on 2D and 3D breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Napabucasin targets resistant triple negative breast cancer through suppressing STAT3 and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel STAT3 inhibitors with anti-breast cancer activity: structure-based virtual screening, molecular dynamics and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 13. benchchem.com [benchchem.com]
- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 15. benchchem.com [benchchem.com]
Head-to-head comparison of JMX0293 and HJC0152 in vitro.
A detailed analysis for researchers and drug development professionals on the in vitro performance of two related STAT3 inhibitors, JMX0293 and HJC0152.
This guide provides a comprehensive in vitro comparison of this compound and HJC0152, two signal transducer and activator of transcription 3 (STAT3) inhibitors. This compound is a novel small molecule developed as a derivative of the lead drug candidate HJC0152.[1][2][3] Both compounds have been investigated for their potential as anticancer agents. This document summarizes their performance in key in vitro assays, details the experimental methodologies, and illustrates their shared mechanism of action through signaling pathway and workflow diagrams.
Data Summary
The following tables summarize the available quantitative data for this compound and HJC0152, focusing on their anti-proliferative activities against various cancer cell lines.
Table 1: Anti-Proliferative Activity (IC50, µM) of this compound and HJC0152 in Breast Cancer Cell Lines
| Cell Line | Cancer Type | This compound (IC50 in µM) | HJC0152 (IC50 in µM) | Notes |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.92[1][2] | Not explicitly stated | This compound showed moderately improved anti-proliferative effects compared to HJC0152 in this study.[1][2] |
| MCF-7 | Estrogen Receptor-Positive (ER+) | 2.24[1][2] | Not explicitly stated | This compound showed moderately improved anti-proliferative effects compared to HJC0152 in this study.[1][2] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | Tested, but specific IC50 not provided in the abstract.[1][2] | Tested, but specific IC50 not provided in the abstract.[1][2] | Both compounds were shown to suppress proliferation in a dose-dependent manner.[1][2] |
| T-47D | Estrogen Receptor-Positive (ER+) | Tested, but specific IC50 not provided in the abstract.[1][2] | Tested, but specific IC50 not provided in the abstract.[1][2] | Both compounds were shown to suppress proliferation in a dose-dependent manner.[1][2] |
| MCF-10A | Non-tumorigenic breast epithelial | Significantly lower toxicity observed for both compounds.[1][2] | Significantly lower toxicity observed for both compounds.[1][2] | Highlights a degree of selectivity for cancer cells over non-cancerous cells.[1][2] |
Data from a comparative study presented at the 2018 San Antonio Breast Cancer Symposium.[1][2]
Table 2: Additional Anti-Proliferative Activity Data for this compound
| Cell Line | Cancer Type | This compound (IC50 in µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 3.38 | Xu J, et al. Eur J Med Chem. 2022.[4] |
Mechanism of Action
Both this compound and HJC0152 are inhibitors of the STAT3 signaling pathway. Their primary mechanism of action involves the inhibition of STAT3 phosphorylation at the Tyr705 residue.[1][2] This phosphorylation is a critical step in the activation of STAT3, which leads to its dimerization, nuclear translocation, and subsequent transactivation of target genes involved in cell proliferation, survival, and angiogenesis. By blocking this initial activation step, both compounds effectively downregulate the expression of key STAT3 target genes such as Bcl-2, leading to the upregulation of apoptotic proteins like Bax, cleaved-caspase 3, and cleaved-PARP, ultimately inducing apoptosis in cancer cells.[1][2]
Caption: Mechanism of action of this compound and HJC0152 via inhibition of STAT3 phosphorylation.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the in vitro effects of this compound and HJC0152.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, HJC0152, or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: A typical workflow for determining IC50 values using an MTT assay.
Western Blot Analysis for STAT3 Phosphorylation
-
Cell Lysis: Cells treated with the compounds are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available in vitro data suggests that this compound is a potent STAT3 inhibitor with anti-proliferative activity against breast cancer cell lines. A direct comparative study indicates that this compound has moderately improved efficacy over its parent compound, HJC0152, in certain breast cancer cell lines. Both compounds demonstrate a degree of selectivity for cancer cells over non-tumorigenic cells. The shared mechanism of action, inhibition of STAT3 phosphorylation, provides a clear rationale for their observed anti-cancer effects. Further studies providing a broader head-to-head comparison across various cancer types and in-depth biochemical assays would be beneficial for a more complete understanding of their relative therapeutic potential.
References
Assessing the Synergistic Potential of JMX0293 with PARP Inhibitors in Triple-Negative Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel small molecule JMX0293 and its potential for synergistic application with Poly (ADP-ribose) polymerase (PARP) inhibitors in the treatment of Triple-Negative Breast Cancer (TNBC). While direct experimental data on the combination of this compound and PARP inhibitors is emerging, this document synthesizes the known mechanisms of each agent and draws parallels from established combination strategies to build a case for their potential synergy.
Introduction to this compound
This compound is a novel small molecule developed as a potential therapeutic for TNBC.[1][2] It has demonstrated potent anti-proliferative activity against various breast cancer cell lines, with a particularly notable effect on the highly invasive MDA-MB-231 TNBC cell line.[1][2] Mechanistically, this compound functions by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at the Tyr705 residue.[2] This inhibition leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, cleaved-caspase 3, and cleaved-PARP, ultimately inducing apoptosis in TNBC cells.[2]
The Role of PARP Inhibitors in TNBC
PARP inhibitors are a class of targeted therapies that have shown significant efficacy in treating TNBC, particularly in patients with germline mutations in the BRCA1 and BRCA2 genes.[3][4][5] These drugs exploit the concept of synthetic lethality. In cancer cells with deficient homologous recombination repair (HRR) due to BRCA mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication.[3] These unrepaired double-strand breaks are lethal to the cancer cells. Olaparib and talazoparib (B560058) are two PARP inhibitors approved for the treatment of metastatic TNBC with germline BRCA mutations.[5][6]
The Rationale for Synergy: A Conceptual Framework
The combination of targeted therapies is a cornerstone of modern oncology, aiming to enhance anti-tumor efficacy and overcome resistance. The concomitant inhibition of different critical signaling pathways can lead to a synergistic anti-cancer effect. In TNBC, the combination of PARP inhibitors with other agents, such as those targeting the PI3K/AKT/mTOR pathway or immune checkpoints, has shown promise.[3][7][8]
The distinct mechanisms of action of this compound and PARP inhibitors provide a strong rationale for their potential synergistic interaction. While PARP inhibitors primarily target DNA damage repair pathways, this compound targets the STAT3 signaling pathway, which is implicated in cell proliferation, survival, and invasion. By simultaneously targeting these two independent and crucial pathways for cancer cell survival, the combination of this compound and a PARP inhibitor could lead to enhanced cancer cell death and more durable responses.
Data Presentation: this compound Efficacy in TNBC
The following tables summarize the available quantitative data on the anti-proliferative and in vivo efficacy of this compound as a monotherapy in TNBC models.
Table 1: In Vitro Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| MDA-MB-231 | TNBC | 0.92[2] - 3.38[1] |
| MDA-MB-468 | TNBC | Data not specified |
| MCF-7 | ER+ | 2.24[2] |
| T-47D | ER+ | Data not specified |
| MCF-10A | Non-tumorigenic | > 60[1] |
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition | Impact on Body Weight |
| This compound | 7.5 mg/kg (i.p.) | Significant suppression | Minimal impact[1] |
| This compound | 10 mg/kg (i.p.) | Significant suppression | Minimal impact[1][2] |
Experimental Protocols
Cell Proliferation Assay
-
Cell Lines: MDA-MB-231, MDA-MB-468, MCF-7, T-47D, and MCF-10A cells were used.
-
Method: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration. Cell viability was assessed using a standard method such as the MTT or SRB assay. The IC50 values were calculated from the dose-response curves.
Colony Formation Assay
-
Cell Lines: MDA-MB-231, MDA-MB-468, MCF-7, and T-47D cells.
-
Method: Cells were seeded at a low density in 6-well plates and treated with this compound. After a period of incubation to allow for colony formation (typically 10-14 days), the colonies were fixed, stained with crystal violet, and counted.
Western Blot Analysis for STAT3 Phosphorylation and Apoptosis Markers
-
Cell Line: MDA-MB-231 cells.
-
Method: Cells were treated with this compound for a specified time. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were transferred to a PVDF membrane and probed with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, Bcl-2, Bax, cleaved-caspase 3, and cleaved-PARP. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.
In Vivo Xenograft Study
-
Animal Model: Nude mice.
-
Method: MDA-MB-231 cells were subcutaneously injected into the flanks of the mice. Once tumors reached a palpable size, the mice were randomized into vehicle control and this compound treatment groups. This compound was administered intraperitoneally (i.p.) at the specified doses. Tumor volume and body weight were measured regularly throughout the study. At the end of the experiment, tumors were excised and weighed.
Visualizing the Pathways and Potential Synergy
To better understand the mechanisms of action and the potential for synergy, the following diagrams illustrate the relevant signaling pathways and a proposed model for the combined effect of this compound and PARP inhibitors.
Caption: this compound inhibits STAT3 phosphorylation, leading to apoptosis.
Caption: PARP inhibitors induce synthetic lethality in HRR-deficient cells.
Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.
Conclusion and Future Directions
While direct preclinical or clinical data on the combination of this compound and PARP inhibitors in TNBC is not yet available, the distinct and complementary mechanisms of action of these two classes of drugs provide a strong rationale for investigating their potential synergy. This compound's ability to induce apoptosis via STAT3 inhibition, coupled with the DNA damage-induced synthetic lethality of PARP inhibitors, presents a promising therapeutic strategy.
Future research should focus on in vitro and in vivo studies to formally assess the synergistic effects of this combination. Such studies would involve combination index analyses in TNBC cell lines and efficacy studies in xenograft and patient-derived xenograft (PDX) models. Positive results from these preclinical investigations would provide the necessary evidence to support the clinical development of this novel combination therapy for TNBC.
References
- 1. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combination strategies with PARP inhibitors in BRCA-mutated triple-negative breast cancer: overcoming resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esmed.org [esmed.org]
- 5. Frontiers | Emerging Role of PARP Inhibitors in Metastatic Triple Negative Breast Cancer. Current Scenario and Future Perspectives [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of novel PARP/PI3K dual inhibitors with high efficiency against BRCA-proficient triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for JMX0293: A Comprehensive Guide
JMX0293 is an O-alkylamino-tethered salicylamide (B354443) derivative identified as a potent anti-cancer agent that functions by inhibiting STAT3 phosphorylation.[1] While specific Safety Data Sheets (SDS) for this compound are not publicly available and should be requested directly from the supplier, MedChemExpress, this guide provides essential safety and disposal procedures based on its chemical nature and standard laboratory practices for potent, biologically active research compounds.
Chemical and Safety Profile
This compound is a specialized research chemical. Although studies indicate it has low toxicity against non-tumorigenic cells and shows no significant toxicity in vivo, all research chemicals should be handled with care.[1][2][3][4][5] As a potent inhibitor of a critical cellular pathway, it is considered biologically active and requires appropriate handling and disposal to avoid unintended environmental or personal exposure.
Table 1: this compound Chemical & Biological Data
| Property | Value / Description | Source |
| Chemical Name | This compound | [2][3][4] |
| Chemical Class | O-alkylamino-tethered salicylamide derivative | [1] |
| Molecular Formula | C₂₅H₃₀Cl₂N₄O₇ | N/A |
| Molecular Weight | 569.43 g/mol | N/A |
| Biological Target | STAT3 (Signal Transducer and Activator of Transcription 3) | [1] |
| Reported IC₅₀ | 3.38 µM (against MDA-MB-231 cell line) | [2][3][4] |
| Storage (Powder) | -20°C for 2 years | N/A |
| Storage (in DMSO) | -80°C for 6 months | N/A |
Experimental Protocols: Safe Handling and Disposal
Proper disposal of this compound and associated waste is critical. The primary principle is to prevent the release of the active compound into the environment. Waste should be segregated based on its physical form (solid, liquid) and the presence of other hazardous materials (e.g., solvents, biohazards).
Step-by-Step Disposal Protocol:
-
Deactivation (Optional but Recommended):
-
For residual solutions, deactivation can be achieved by treating with a 10% bleach solution for at least 30 minutes before proceeding with chemical waste disposal. This is particularly important for liquids that may be disposed of down the drain in highly diluted forms, though drain disposal is generally not recommended.
-
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (PPE) like gloves and weigh boats, and contaminated lab supplies (e.g., pipette tips, microfuge tubes) in a dedicated, clearly labeled hazardous waste container for "Solid Chemical Waste."
-
Liquid Waste (Non-aqueous/Solvent): Solutions of this compound in organic solvents (like DMSO) must be collected in a designated "Halogenated" or "Non-Halogenated" solvent waste container, depending on the solvent used. Given the molecular formula (C₂₅H₃₀Cl₂ N₄O₇), this compound itself is a chlorinated compound, and thus its waste should be placed in a Halogenated Organic Waste stream.
-
Liquid Waste (Aqueous): Aqueous solutions (e.g., cell culture media containing this compound) should be collected as aqueous chemical waste. Do not pour solutions containing this compound directly down the drain. If the media is also considered biohazardous, it must be treated as mixed chemical-biohazardous waste according to your institution's guidelines, which typically involves chemical disinfection followed by incineration.
-
Sharps: Needles, syringes, or glass pipettes used to handle this compound solutions should be disposed of in a designated sharps container for chemical contamination.
-
-
Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary solvent or matrix.
-
Store waste containers in a designated satellite accumulation area, ensuring they are sealed and within secondary containment.
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Never dispose of this compound waste in regular trash or down the sanitary sewer.
-
Visualized Workflows and Pathways
Diagram 1: this compound Disposal Decision Workflow
Caption: Decision tree for proper segregation and disposal of this compound waste.
Diagram 2: this compound Mechanism of Action - STAT3 Pathway Inhibition
Caption: this compound inhibits the phosphorylation of STAT3, preventing its activation.
References
- 1. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|COA [dcchemicals.com]
Personal protective equipment for handling JMX0293
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of JMX0293, a potent O-alkylamino-tethered salicylamide (B354443) derivative and anti-cancer agent. All personnel must adhere to these guidelines to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound as an anti-cancer agent, a comprehensive PPE protocol is mandatory at all times. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer glove immediately upon contamination. |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powdered form of this compound to prevent inhalation. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is crucial for the safe handling and storage of this compound.
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage in a designated containment area.
-
Wear full PPE during unpacking.
-
Verify the container label and integrity.
Preparation and Use:
-
All handling of this compound, including weighing and dilutions, must be performed in a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C1).
-
Use dedicated equipment (e.g., spatulas, glassware) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
When dissolving this compound, be mindful of potential solvent hazards and ensure compatibility with all lab materials.
Storage:
-
Store this compound in a clearly labeled, sealed container.
-
Keep in a secure, ventilated, and cool, dry place away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel only.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Yellow Chemotherapy Waste Container | Contaminated PPE (gloves, gown), disposable labware (e.g., pipette tips, tubes), and any material with trace contamination. |
| Liquid Waste | Black Hazardous Waste Container | All solutions containing this compound. Do not dispose of down the drain. |
| Sharps Waste | Red Sharps Container | Needles and syringes used for injections of this compound. Needles should not be recapped. |
Experimental Protocols: Inhibition of STAT3 Phosphorylation
This compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] A general protocol to assess this activity is as follows:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MDA-MB-231) in appropriate media.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control (e.g., DMSO).
-
Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal to determine the effect of this compound on STAT3 phosphorylation.
Visualizations
This compound Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
